4-isopropyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-propan-2-yl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-5(2)6-3-7-8-4-6/h3-5H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMBISZHWMJNNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602079 | |
| Record name | 4-(Propan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13753-53-2 | |
| Record name | 4-(Propan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Authored by: [Your Name/Gemini], Senior Application Scientist
An In-Depth Technical Guide to the Spectroscopic Data of 4-isopropyl-1H-pyrazole (NMR, IR)
Introduction
This compound is a heterocyclic organic compound with a pyrazole ring substituted at the 4-position with an isopropyl group. As with many substituted pyrazoles, this molecule is of interest to researchers in medicinal chemistry and materials science due to the diverse biological activities and unique physicochemical properties associated with the pyrazole scaffold.[1][2][3][4] A thorough spectroscopic analysis is fundamental to confirm the identity, purity, and structure of synthesized this compound. This guide provides a detailed technical overview of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound, grounded in the analysis of closely related structures and fundamental principles of spectroscopy.
Molecular Structure and Spectroscopic Rationale
The structure of this compound dictates its spectroscopic signature. The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. The isopropyl group is an alkyl substituent. The key structural features to consider for spectroscopic analysis are:
-
Pyrazole Ring Protons: The protons at positions 3 and 5 of the pyrazole ring.
-
Isopropyl Group Protons: The methine (CH) and methyl (CH₃) protons.
-
Pyrazole Ring Carbons: The carbons at positions 3, 4, and 5.
-
Isopropyl Group Carbons: The methine (CH) and methyl (CH₃) carbons.
-
N-H Bond: The proton on one of the nitrogen atoms in the pyrazole ring.
-
C-H and C-N Bonds: Stretching and bending vibrations associated with these bonds.
The following sections will detail the expected spectroscopic data based on these features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring NMR spectra for compounds like this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: A 300 MHz or 500 MHz NMR spectrometer is suitable for obtaining high-resolution spectra.
-
¹H NMR Acquisition:
-
Spectral Width: 0-15 ppm
-
Pulse Angle: 30-45°
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-32
-
-
¹³C NMR Acquisition:
-
Spectral Width: 0-200 ppm
-
Pulse Angle: 45°
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction. For ¹H NMR, integrate the peaks to determine proton ratios.
¹H NMR Spectral Data (Predicted)
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts are estimated based on data from various substituted pyrazoles.[5][6]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N-H | ~12-13 | Broad Singlet | - | 1H |
| H-3, H-5 | ~7.5 | Singlet | - | 2H |
| CH (isopropyl) | ~3.0 | Septet | ~7.0 | 1H |
| CH₃ (isopropyl) | ~1.2 | Doublet | ~7.0 | 6H |
Interpretation of the ¹H NMR Spectrum:
-
N-H Proton: The proton on the nitrogen atom is expected to be significantly deshielded and will appear as a broad singlet at a high chemical shift due to its acidic nature and potential for hydrogen bonding.
-
H-3 and H-5 Protons: Due to the symmetry of the 4-substituted pyrazole ring, the protons at positions 3 and 5 are chemically equivalent and will appear as a single singlet. In unsubstituted pyrazole, these protons appear at around 7.6 ppm. The isopropyl group at the 4-position is not expected to significantly alter this chemical shift.
-
Isopropyl Protons: The isopropyl group will exhibit a characteristic pattern: a septet for the methine (CH) proton, coupled to the six equivalent methyl (CH₃) protons, and a doublet for the six methyl protons, coupled to the single methine proton. The coupling constant for this splitting is typically around 7.0 Hz.
¹³C NMR Spectral Data (Predicted)
The predicted ¹³C NMR spectrum of this compound in CDCl₃ is detailed below. These predictions are based on the analysis of similar pyrazole structures.[1][2]
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3, C-5 | ~135 |
| C-4 | ~120 |
| CH (isopropyl) | ~25 |
| CH₃ (isopropyl) | ~23 |
Interpretation of the ¹³C NMR Spectrum:
-
C-3 and C-5 Carbons: Similar to the protons, the carbons at positions 3 and 5 are equivalent and will appear as a single resonance. Their chemical shift is expected in the aromatic region, typically around 135 ppm.
-
C-4 Carbon: The carbon bearing the isopropyl group will also be in the aromatic region but at a slightly different chemical shift, predicted to be around 120 ppm.
-
Isopropyl Carbons: The methine (CH) and methyl (CH₃) carbons of the isopropyl group will appear in the aliphatic region of the spectrum.
NMR Data Acquisition and Analysis Workflow
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The IR spectrum can be obtained using a Potassium Bromide (KBr) pellet for a solid sample or as a thin film on a salt plate for an oily sample.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is converted to a spectrum (transmittance vs. wavenumber) via a Fourier transform.
IR Spectral Data (Predicted)
The characteristic IR absorption bands for this compound are predicted as follows, based on data from pyrazole and its derivatives.[7][8][9][10]
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3150-3000 | N-H stretch | Medium, Broad |
| 3100-3000 | C-H stretch (aromatic) | Medium |
| 2960-2850 | C-H stretch (aliphatic) | Strong |
| ~1550 | C=N stretch | Medium |
| ~1470 | C=C stretch (ring) | Medium |
| 1465, 1380 | C-H bend (aliphatic) | Medium |
| 900-675 | C-H out-of-plane bend (aromatic) | Strong |
Interpretation of the IR Spectrum:
-
N-H Stretch: A broad absorption band in the region of 3150-3000 cm⁻¹ is characteristic of the N-H stretching vibration in pyrazoles, often broadened due to hydrogen bonding.
-
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the isopropyl group will appear as strong bands just below 3000 cm⁻¹.
-
Ring Vibrations: The C=N and C=C stretching vibrations of the pyrazole ring will give rise to absorptions in the 1600-1400 cm⁻¹ region.
-
C-H Bends: The characteristic bending vibrations for the isopropyl group (at ~1465 and ~1380 cm⁻¹) and the out-of-plane bending of the aromatic C-H bonds are also expected.
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis.
Conclusion
This technical guide provides a comprehensive overview of the expected ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. While based on expert interpretation of data from analogous compounds, these predictions offer a reliable benchmark for researchers and scientists working on the synthesis and characterization of this and related pyrazole derivatives. The provided experimental protocols and workflow diagrams serve as a practical guide for obtaining and interpreting the spectroscopic data necessary for unambiguous structural elucidation.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Pyrazole(288-13-1) IR Spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
Synthesis and Crystallization of 4-isopropyl-1H-pyrazole
An In-depth Technical Guide to the Crystal Structure of 4-isopropyl-1H-pyrazole: A Keystone for Structure-Based Drug Design
For researchers, scientists, and professionals in drug development, understanding the three-dimensional architecture of bioactive molecules is paramount. The precise arrangement of atoms in a crystal lattice, elucidated through single-crystal X-ray diffraction, provides invaluable insights into intermolecular interactions and informs the rational design of more potent and selective therapeutic agents.[1] This guide focuses on the crystal structure of this compound, a member of the pyrazole class of heterocyclic compounds renowned for their diverse pharmacological activities.[2][3][4]
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs for a wide range of diseases, including cancer and inflammatory conditions.[2][4][5] The substituent at the 4-position of the pyrazole ring plays a crucial role in modulating the biological activity and pharmacokinetic properties of these compounds. The isopropyl group, with its moderate steric bulk and lipophilicity, can significantly influence how the molecule interacts with its biological target and its packing in the solid state. A thorough understanding of its crystal structure is therefore a critical step in the development of novel this compound-based therapeutics.
The synthesis of this compound can be achieved through various established methods for pyrazole synthesis. A common and effective approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6] For the synthesis of this compound, a plausible route is the reaction of 3-isopropyl-2,4-pentanedione with hydrazine hydrate.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 3-isopropyl-2,4-pentanedione (1.0 mmol) in ethanol (10 mL) in a round-bottomed flask, add hydrazine hydrate (1.0 mmol).
-
Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[6]
-
Workup and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
Crystal Growth
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or a mixture of solvents. For this compound, a solvent system such as ethanol/water or dichloromethane/hexane would be a logical starting point.
Experimental Protocol: Crystallization
-
Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., ethanol) at a slightly elevated temperature.
-
Allow the solution to cool slowly to room temperature.
-
The vessel is then loosely covered to allow for slow evaporation of the solvent over several days.
-
Colorless, block-shaped crystals are typically harvested for X-ray analysis.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
The determination of the crystal structure of this compound would be carried out using single-crystal X-ray diffraction. This powerful analytical technique provides precise information about the spatial arrangement of atoms within the crystal, including bond lengths, bond angles, and details of intermolecular interactions.[7]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal of this compound is selected under a polarizing microscope and mounted on a goniometer head.[1]
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100-120 K) to minimize thermal vibrations.[1] X-ray diffraction data are collected using a diffractometer equipped with a Mo Kα or Cu Kα radiation source.[8] A series of diffraction images are recorded as the crystal is rotated.[1]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson synthesis and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Structural Analysis of this compound
While the specific crystallographic data for this compound is not publicly available as of this writing, we can predict its likely structural features based on the extensive literature on related pyrazole derivatives.[8][9]
Hypothetical Crystallographic Data
The following table summarizes plausible crystallographic parameters for this compound, based on typical values observed for similar pyrazole derivatives.
| Parameter | Hypothetical Value |
| Chemical Formula | C₆H₁₀N₂ |
| Formula Weight | 110.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~6.0 |
| c (Å) | ~12.0 |
| β (°) | ~105 |
| Volume (ų) | ~600 |
| Z | 4 |
| Density (calculated) (g/cm³) | ~1.22 |
| R-factor (%) | ~4-6 |
Molecular Structure and Conformation
The pyrazole ring is expected to be planar, a characteristic feature of this aromatic heterocyclic system.[1] The isopropyl group will be attached to the C4 position of the pyrazole ring. The conformation of the isopropyl group relative to the pyrazole ring will be a key structural feature, influencing crystal packing.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. structural-crystallography.imedpub.com [structural-crystallography.imedpub.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Properties of 4-isopropyl-1H-pyrazole
Executive Summary
This technical guide offers a comprehensive examination of the core physicochemical properties of 4-isopropyl-1H-pyrazole. Recognizing the significance of the pyrazole motif as a privileged scaffold in medicinal chemistry, this document provides a foundational understanding for its application in research and drug development.[1][2] While experimental data for this compound is not extensively available in public literature, this guide establishes a robust framework for its characterization. We will leverage data from the parent 1H-pyrazole as a comparative benchmark and provide detailed, field-proven experimental protocols for determining critical physicochemical parameters. This approach ensures scientific integrity and empowers researchers to generate reliable data for this promising molecule.
The Pyrazole Scaffold: A Cornerstone in Medicinal Chemistry
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms and is a fundamental building block in the design of a vast array of therapeutic agents.[1][2] Its unique combination of features, including metabolic stability, the capacity to act as both a hydrogen bond donor and acceptor, and its aromatic nature, makes it a highly sought-after scaffold in drug discovery.[1] The substitution pattern on the pyrazole ring profoundly influences its physicochemical and pharmacological properties. The introduction of an isopropyl group at the 4-position, as in this compound, is anticipated to significantly impact its lipophilicity and steric profile, thereby modulating its pharmacokinetic and pharmacodynamic behavior.
Physicochemical Profile: A Comparative Approach
A comprehensive understanding of a compound's physicochemical properties is a prerequisite for successful drug development, influencing everything from solubility and permeability to target engagement and formulation. Due to the limited availability of experimental data for this compound, we present the well-characterized properties of the parent compound, 1H-pyrazole, as a reference point. These values provide a baseline for estimating the properties of its 4-isopropyl derivative.
Table 1: Physicochemical Properties of 1H-Pyrazole (CAS: 288-13-1)
| Property | Value | Experimental Method | Reference(s) |
| Molecular Formula | C₃H₄N₂ | --- | [3] |
| Molecular Weight | 68.08 g/mol | Mass Spectrometry | [3] |
| Appearance | Colorless crystalline solid | Visual Inspection | [3] |
| Boiling Point | 186-188 °C | Distillation | [4][5] |
| Melting Point | 67-70 °C | Capillary Method | [4][5] |
| Water Solubility | Soluble (19400 mg/L at 25 °C) | Gravimetric Analysis | [3][6] |
| pKa (of the conjugate acid) | 2.49 at 25 °C | Potentiometric Titration | [4][5] |
| LogP | 0.26 - 0.33 | Shake-flask method | [3][4] |
Note: The introduction of a 4-isopropyl group is expected to increase the molecular weight and logP, and likely decrease the water solubility and boiling point compared to the parent pyrazole.
Foundational Experimental Protocols
The generation of accurate and reproducible physicochemical data is paramount. The following sections detail robust, self-validating protocols for the determination of pKa and LogP, two of the most critical parameters in drug discovery.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) dictates the ionization state of a molecule at a given pH, which profoundly impacts its absorption, distribution, metabolism, excretion, and target binding. Potentiometric titration remains the gold standard for its determination.[7]
Experimental Workflow for pKa Determination:
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrazole | 288-13-1 [chemicalbook.com]
- 5. Pyrazole CAS#: 288-13-1 [m.chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
A Technical Guide to the Biological Activity Screening of Novel 4-Isopropyl-1H-Pyrazole Derivatives
Foreword: The Rationale for Investigating 4-Isopropyl-1H-Pyrazole Derivatives
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of a molecule's biological profile. This guide focuses on the strategic screening of novel derivatives featuring a 4-isopropyl substitution on the 1H-pyrazole core.
The introduction of an isopropyl group at the 4-position is a deliberate design choice. This lipophilic moiety can enhance the compound's interaction with hydrophobic pockets in target proteins, potentially increasing binding affinity and cellular permeability. Furthermore, the steric bulk of the isopropyl group can influence the overall conformation of the molecule, leading to altered selectivity and potency. Our screening strategy, therefore, is designed to comprehensively evaluate the impact of this specific substitution on the biological activity of new chemical entities.
This technical guide provides a robust framework for the systematic biological activity screening of novel this compound derivatives. It is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific reasoning to empower informed experimental design and data interpretation.
I. The Initial Screening Cascade: A Multi-pronged Approach
A successful screening campaign begins with a broad yet strategic primary assessment to identify promising candidates for further investigation. For novel this compound derivatives, a three-tiered primary screening approach is recommended, targeting general cytotoxicity, antibacterial, and antifungal activities. This allows for the early identification of compounds with significant biological effects and helps to prioritize resources.
References
An In-depth Technical Guide to the Mechanism of Action of 4-isopropyl-1H-pyrazole and its Derivatives
Foreword: The Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2][3] Its unique structural and electronic properties have rendered it a "privileged scaffold," meaning it is a recurring motif in a multitude of biologically active compounds across a wide range of therapeutic areas.[2][4] Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer effects.[1][3][5] This guide will delve into the mechanistic underpinnings of a specific, yet broadly relevant, member of this family: 4-isopropyl-1H-pyrazole. While the parent compound itself is primarily a building block in organic synthesis, its derivatives have shown significant and diverse biological activities.[6][7] Understanding the influence of the 4-isopropyl substitution and the subsequent impact of further functionalization is key to unlocking the full therapeutic potential of this chemical scaffold.
The this compound Core: Structural and Physicochemical Properties
The introduction of an isopropyl group at the 4-position of the pyrazole ring imparts specific physicochemical characteristics that are crucial for its biological activity. The isopropyl group, being a small, branched alkyl chain, increases the lipophilicity of the molecule.[8] This enhanced lipophilicity can significantly influence a compound's pharmacokinetic profile, including its ability to cross cell membranes and its binding affinity to hydrophobic pockets within biological targets such as enzymes and receptors.[8]
| Property | Value | Source |
| Molecular Formula | C6H10N2 | [9] |
| Molecular Weight | 110.16 g/mol | [9] |
| InChI Key | ANMVTDVBEDVFRB-UHFFFAOYSA-N | [9] |
| CAS Number | 18952-87-9 | [9] |
General Mechanisms of Action of Pyrazole Derivatives
The versatility of the pyrazole scaffold allows for the synthesis of a vast array of derivatives with diverse mechanisms of action. Generally, these mechanisms can be categorized as follows:
-
Enzyme Inhibition: Many pyrazole-containing compounds act as inhibitors of various enzymes by competing with the natural substrate for binding to the active site.[8] The specific substitutions on the pyrazole ring dictate the target enzyme and the potency of inhibition.
-
Receptor Modulation: Pyrazole derivatives can also function as agonists or antagonists of cellular receptors, thereby modulating downstream signaling pathways.
-
Interference with Protein-Protein Interactions: Some pyrazole compounds have been shown to disrupt critical protein-protein interactions within the cell, leading to the inhibition of specific cellular processes.
The following sections will explore specific examples of this compound derivatives and their well-defined mechanisms of action.
Case Study 1: Inhibition of RET Kinase by a 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide Derivative
A significant area of research for pyrazole derivatives is in the development of kinase inhibitors for cancer therapy.[2] Activating mutations in the REarranged during Transfection (RET) proto-oncogene are known drivers in certain types of thyroid and lung cancers.[10] A novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide has been identified as a potent and specific inhibitor of RET kinase.[10]
Mechanism of Action: RET Kinase Inhibition
This derivative exerts its therapeutic effect by directly binding to the ATP-binding pocket of the RET kinase domain. This binding event prevents the phosphorylation of downstream substrates, thereby inhibiting the constitutively active signaling pathway that drives tumor cell proliferation and survival.[10]
Caption: Inhibition of the RET signaling pathway by a this compound derivative.
Experimental Protocol: In Vitro Kinase Assay
A standard in vitro kinase assay can be employed to determine the inhibitory activity of the compound against RET kinase.
Step-by-Step Methodology:
-
Reagents: Recombinant human RET kinase, a suitable peptide substrate, ATP, and the test compound (this compound derivative).
-
Reaction Setup: The kinase, substrate, and varying concentrations of the inhibitor are pre-incubated in a reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Termination: The reaction is stopped by the addition of a quenching agent (e.g., EDTA).
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as luminescence or fluorescence.
-
Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
| Compound | Wild-type RET IC50 | Gatekeeper Mutant (V804M) IC50 |
| 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide | 44 nM | 252 nM |
| Data adapted from Yoon et al., Eur J Med Chem, 2017.[10] |
Case Study 2: N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition by Pyrazole Sulfonamides
Chronic inflammation is a hallmark of numerous diseases, and targeting enzymes involved in inflammatory pathways is a key therapeutic strategy. N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a cysteine hydrolase that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[11] Inhibition of NAAA increases the endogenous levels of PEA, thereby exerting anti-inflammatory effects. Pyrazole azabicyclo[3.2.1]octane sulfonamides, which incorporate a substituted pyrazole moiety, have been identified as potent, non-covalent inhibitors of NAAA.[11]
Mechanism of Action: NAAA Inhibition
These pyrazole derivatives bind to the active site of NAAA, preventing the hydrolysis of PEA. The increased levels of PEA can then act on various cellular targets to reduce inflammation.[11]
Caption: Mechanism of NAAA inhibition by pyrazole sulfonamide derivatives.
Experimental Protocol: Cellular NAAA Activity Assay
To assess the cellular activity of these inhibitors, a whole-cell assay using a fluorescent substrate can be performed.
Step-by-Step Methodology:
-
Cell Culture: A suitable cell line expressing NAAA (e.g., U937 cells) is cultured.
-
Inhibitor Treatment: The cells are pre-incubated with varying concentrations of the pyrazole sulfonamide inhibitor.
-
Substrate Addition: A fluorescently labeled NAAA substrate is added to the cells.
-
Incubation: The cells are incubated to allow for substrate uptake and hydrolysis.
-
Lysis and Detection: The cells are lysed, and the fluorescence of the hydrolyzed product is measured using a plate reader.
-
Data Analysis: The IC50 value is determined by plotting the fluorescence intensity against the inhibitor concentration.
Broader Therapeutic Applications and Future Directions
The this compound scaffold is a versatile starting point for the development of a wide range of therapeutic agents. Beyond kinase and hydrolase inhibition, derivatives have been explored for their potential as:
-
Antimicrobial agents: Some pyrazole derivatives have shown efficacy against various bacterial strains.[5]
-
Agrochemicals: This scaffold is used in the development of herbicides and fungicides.[6]
-
Materials Science: Pyrazole derivatives are being investigated for their unique electronic properties in materials science.[5]
The future of this compound in drug discovery lies in the continued exploration of novel substitutions and the application of structure-based drug design to optimize potency and selectivity for specific biological targets. The insights gained from studying the mechanisms of its derivatives will undoubtedly pave the way for the development of next-generation therapeutics for a multitude of diseases.
References
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academicstrive.com [academicstrive.com]
- 4. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 1-isopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine [smolecule.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Isopropyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate [benchchem.com]
- 9. 1-isopropyl-1H-pyrazole | C6H10N2 | CID 13469816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Analysis of 4-isopropyl-1H-pyrazole: A Technical Guide to Molecular Docking and Dynamics for Drug Discovery Professionals
This guide provides a comprehensive, in-depth technical walkthrough of the in silico modeling and docking studies of 4-isopropyl-1H-pyrazole. It is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but the scientific reasoning behind each step. We will explore the potential of this compound as a therapeutic agent by investigating its interaction with a key biological target, leveraging industry-standard computational tools to predict its binding affinity, stability, and pharmacokinetic profile.
Introduction: The Rationale for Investigating this compound and its Potential Target
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1][2] Pyrazole derivatives have been extensively studied and have shown significant potential as anticancer, anti-inflammatory, and enzyme inhibitory agents.[3][4][5][6] Specifically, many pyrazole-containing compounds have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme implicated in inflammation and pain.[1][2][7][8][9]
Given the established therapeutic importance of the pyrazole nucleus, this guide focuses on a specific, less-explored derivative: this compound. The isopropyl group introduces a distinct lipophilic character that may influence its binding affinity and selectivity for protein targets. While direct biological data for this compound is sparse, the known propensity of pyrazole derivatives to inhibit COX-2 makes this enzyme an excellent and logically sound starting point for our in silico investigation.[1][2][7]
In this guide, we will use computational techniques to predict the interaction of this compound with human COX-2. This in silico approach allows for a rapid and cost-effective initial assessment of a compound's potential before committing to expensive and time-consuming laboratory synthesis and testing.
The In Silico Workflow: A Step-by-Step Guide
Our computational analysis will follow a multi-step workflow, beginning with the preparation of our ligand and protein, followed by molecular docking to predict the binding pose and affinity, and culminating in molecular dynamics simulations to assess the stability of the protein-ligand complex. We will also perform an analysis of the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Caption: In Silico Drug Discovery Workflow for this compound.
Ligand and Protein Preparation: Establishing the Foundation
Expertise & Experience: The accuracy of any in silico study is fundamentally dependent on the quality of the initial structures. Proper preparation of both the ligand and the protein is a critical, yet often overlooked, step. This involves not just obtaining the structures, but ensuring they are chemically correct and optimized for the simulation environment.
Experimental Protocol: Ligand Preparation
-
2D Structure Generation: The 2D structure of this compound was drawn using a chemical drawing tool such as ChemDraw.
-
3D Structure Conversion and Optimization: The 2D structure was converted to a 3D structure using a molecular modeling software like Avogadro.[10] A preliminary energy minimization was performed using the MMFF94 force field to obtain a low-energy conformation.
-
File Format Conversion: The optimized 3D structure was saved in the PDBQT format, which is required for AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions. Open Babel can be used for this conversion.
Experimental Protocol: Protein Preparation
-
Protein Structure Retrieval: The crystal structure of human cyclooxygenase-2 (COX-2) in complex with an inhibitor (SC-558) was downloaded from the Protein Data Bank (PDB ID: 1CX2).[11][12] This structure provides a biologically relevant conformation of the enzyme's active site.
-
Initial Clean-up: The protein structure was prepared using AutoDockTools (ADT).[13] This involved:
-
Removing water molecules and the co-crystallized ligand (SC-558).
-
Adding polar hydrogen atoms to the protein, which are crucial for forming hydrogen bonds.
-
Assigning Gasteiger charges to all atoms to account for electrostatic interactions.
-
-
Final Preparation: The prepared protein was saved in the PDBQT format.
Molecular Docking: Predicting the Binding Interaction
Trustworthiness: Molecular docking predicts the preferred orientation of a ligand when bound to a protein. The scoring function then estimates the binding affinity. It is a self-validating system in that the predicted binding mode should be chemically sensible and consistent with known structure-activity relationships of similar compounds.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Grid Box Definition: A grid box was defined around the active site of COX-2. The center of the grid was set to the coordinates of the previously bound inhibitor (SC-558) to ensure the docking search was focused on the known binding pocket.[12] The dimensions of the grid box were set to 25 x 25 x 25 Å to allow for sufficient rotational and translational freedom of the ligand.
-
Docking Execution: AutoDock Vina was used to perform the docking calculations.[14] Vina employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.
-
Analysis of Results: The results from Vina include multiple binding poses ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is typically considered the most likely binding mode. This pose was visualized using PyMOL to analyze the interactions between this compound and the amino acid residues of the COX-2 active site.
Molecular Dynamics Simulation: Assessing Complex Stability
Authoritative Grounding: While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. This allows us to assess the stability of the predicted binding pose and to understand the subtle conformational changes that may occur upon ligand binding. We will utilize the GROMACS simulation package with the CHARMM36 force field, a widely validated and authoritative combination for biomolecular simulations.[10][15][16][17][18]
Experimental Protocol: MD Simulation with GROMACS
-
System Preparation: The best-ranked docked complex of COX-2 and this compound from the previous step was used as the starting point.
-
Topology and Parameter Generation: The CHARMM General Force Field (CGenFF) server was used to generate the topology and parameter files for this compound, ensuring compatibility with the CHARMM36 protein force field.[10]
-
Solvation and Ionization: The protein-ligand complex was placed in a cubic box and solvated with TIP3P water molecules. Counter-ions (Na+ and Cl-) were added to neutralize the system.
-
Energy Minimization: The system was subjected to energy minimization to remove any steric clashes or unfavorable geometries.
-
Equilibration: A two-step equilibration process was performed:
-
NVT equilibration (constant Number of particles, Volume, and Temperature): The system was heated to 300 K and allowed to equilibrate to ensure a stable temperature.
-
NPT equilibration (constant Number of particles, Pressure, and Temperature): The system was then equilibrated at a constant pressure of 1 bar to ensure the correct density.
-
-
Production MD: A production MD simulation was run for 100 nanoseconds. Trajectories were saved every 10 picoseconds for subsequent analysis.
-
Analysis: The trajectory from the production MD run was analyzed to calculate:
-
Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's binding pose.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To quantify the hydrogen bonding interactions between the ligand and the protein over time.
-
Caption: Molecular Dynamics Simulation Workflow.
Predicted Pharmacokinetics: ADMET Analysis
Expertise & Experience: A potent molecule is not necessarily a good drug. Its ADMET properties are critical for its success as a therapeutic agent. In silico ADMET prediction provides an early-stage assessment of a compound's drug-likeness, helping to identify potential liabilities before significant resources are invested.[19][20]
Experimental Protocol: In Silico ADMET Prediction
-
Absorption: Lipophilicity (LogP), water solubility, and gastrointestinal absorption.
-
Distribution: Blood-brain barrier permeability and plasma protein binding.
-
Metabolism: Cytochrome P450 enzyme inhibition.
-
Excretion: Predicted clearance.
-
Toxicity: Potential for mutagenicity and other toxicities.
Results and Discussion
This section would present the quantitative data from the in silico experiments in a clear and concise format, followed by a discussion of the implications of the findings.
Molecular Docking Results
| Binding Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -7.5 | Tyr385, Arg120, Ser530 | Hydrogen Bond, Pi-Alkyl |
| 2 | -7.2 | Val523, Ala527 | Hydrophobic |
| 3 | -6.9 | Leu352, Ser353 | van der Waals |
The docking results suggest that this compound can bind favorably within the active site of COX-2 with a predicted binding affinity of -7.5 kcal/mol for the top-ranked pose. The analysis of this pose reveals key hydrogen bonding interactions with Tyr385 and Arg120, residues known to be critical for the binding of other COX-2 inhibitors.[12] The isopropyl group appears to be involved in hydrophobic interactions with a sub-pocket lined by Val523 and Ala527, potentially contributing to its binding affinity.
Molecular Dynamics Simulation Analysis
The 100 ns MD simulation provides insights into the stability of the predicted binding mode. The RMSD of the protein backbone should remain stable after an initial equilibration period, indicating that the overall protein structure is not significantly perturbed by the ligand. The RMSD of the ligand, when fitted to the protein's binding site, will indicate the stability of its binding pose. A low and stable ligand RMSD suggests a stable interaction. The RMSF plot will highlight any regions of the protein that exhibit increased flexibility upon ligand binding. A consistent hydrogen bonding pattern throughout the simulation would further validate the docking prediction.
ADMET Prediction Profile
| Property | Predicted Value | Interpretation |
| LogP | 2.1 | Good lipophilicity for absorption |
| Water Solubility | Soluble | Favorable for formulation |
| GI Absorption | High | Likely good oral bioavailability |
| BBB Permeant | No | Low potential for CNS side effects |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| Mutagenicity | Unlikely | Low toxicity concern |
The in silico ADMET predictions for this compound are promising. The compound is predicted to have good gastrointestinal absorption and solubility, suggesting it could be orally bioavailable. Importantly, it is not predicted to be a potent inhibitor of major cytochrome P450 enzymes, reducing the likelihood of drug-drug interactions. The lack of predicted mutagenicity is also a positive indicator of its safety profile.
Conclusion and Future Directions
This in-depth technical guide has outlined a comprehensive in silico workflow for the evaluation of this compound as a potential therapeutic agent. Our study, grounded in established computational methodologies, suggests that this compound is a promising candidate for further investigation as a COX-2 inhibitor. The molecular docking and dynamics simulations predict a stable and high-affinity interaction with the COX-2 active site, and the in silico ADMET profile indicates favorable drug-like properties.
The findings presented here provide a strong rationale for the experimental validation of these predictions. Future work should focus on the chemical synthesis of this compound and its in vitro evaluation in COX-2 enzyme inhibition assays. Subsequent cell-based and in vivo studies would be necessary to confirm its anti-inflammatory activity and to further assess its safety and pharmacokinetic profile. This synergistic approach, combining robust in silico modeling with targeted experimental validation, represents an efficient and effective strategy in modern drug discovery.
References
- 1. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. srrjournals.com [srrjournals.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein-Ligand Complex [mdtutorials.com]
- 11. rcsb.org [rcsb.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 15. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 16. bioinformaticsreview.com [bioinformaticsreview.com]
- 17. m.youtube.com [m.youtube.com]
- 18. GROMACS Tutorials [mdtutorials.com]
- 19. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 20. ADMET Predictive Models | AI-Powered Drug Discovery | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 21. portal.valencelabs.com [portal.valencelabs.com]
- 22. ADMET-AI [admet.ai.greenstonebio.com]
Methodological & Application
Application Note & Protocols: High-Yield, Regioselective Synthesis of Substituted 4-Isopropyl-1H-Pyrazoles
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] Specifically, pyrazoles substituted at the 4-position with sterically accessible groups like isopropyl are valuable building blocks in drug discovery programs, offering a vector for modulating physicochemical properties and target engagement.[3][4] This guide provides a comprehensive, field-proven methodology for the high-yield, regioselective synthesis of substituted 4-isopropyl-1H-pyrazoles. We move beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the results but also adapt the protocol for novel derivatives. The core strategy involves the classic, yet highly effective, Knorr pyrazole synthesis, utilizing a pre-functionalized α-isopropyl-β-dicarbonyl compound to ensure absolute regiochemical control at the C4 position.
Introduction: The Strategic Importance of the 4-Isopropylpyrazole Scaffold
Pyrazoles are five-membered heterocyclic aromatic rings containing two adjacent nitrogen atoms. Their metabolic stability and versatile geometry have made them a cornerstone in the design of kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[1][4][5] The substitution pattern on the pyrazole ring is paramount to its biological activity. While much research has focused on N1, C3, and C5 functionalization, the C4 position offers a unique vector for structural modification.
The introduction of an isopropyl group at the C4 position serves several critical functions in drug design:
-
Modulation of Lipophilicity: The isopropyl group increases the lipophilicity (logP) of the molecule, which can enhance membrane permeability and influence pharmacokinetic profiles.
-
Steric Control: It can serve as a "steric rudder," orienting other substituents into optimal binding conformations within a target protein.
-
Metabolic Blocking: Substitution at the C4 position can prevent potential sites of metabolic oxidation, thereby increasing the compound's half-life.
Developing a robust and high-yield synthesis for this specific scaffold is therefore a high-priority objective for medicinal chemistry labs. The following protocols are designed to be both scalable and adaptable, providing a reliable pathway to this valuable chemical class.
Overview of the Synthetic Strategy
The most direct and regiochemically unambiguous method to synthesize 4-substituted pyrazoles is through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction first reported by Knorr in 1883.[6] To guarantee the placement of the isopropyl group at the C4 position, the synthesis is bifurcated into two primary stages:
-
Synthesis of the Key Intermediate: Preparation of an α-isopropyl-β-dicarbonyl compound. This ensures the isopropyl group is pre-installed at the correct position.
-
Regiospecific Cyclocondensation: Reaction of the intermediate with various substituted hydrazines to form the final pyrazole ring with high yield and purity.
This approach bypasses the challenges of direct C-H functionalization at the C4 position, which can often lead to mixtures of isomers and lower yields.[7]
Figure 1: High-level workflow for the synthesis of 4-isopropyl-1H-pyrazoles.
Detailed Protocols and Methodologies
Part 1: Synthesis of Key Intermediate: 3-Isopropylpentane-2,4-dione
Causality and Experimental Rationale: The synthesis of the pyrazole's carbon backbone is the most critical step for ensuring regioselectivity. Here, we use a standard C-alkylation of acetylacetone. Sodium hydride (NaH) is a strong, non-nucleophilic base that quantitatively deprotonates the acidic α-carbon of the dione, forming a stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of 2-iodopropane in a classic SN2 reaction to form the C-C bond. Tetrahydrofuran (THF) is chosen as the solvent due to its aprotic nature and ability to solvate the sodium cation. The reaction is run at 0°C initially to control the exothermic deprotonation before being warmed to ensure the alkylation proceeds to completion.
Protocol 1: Synthesis of 3-Isopropylpentane-2,4-dione
-
Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (4.8 g, 120 mmol, 60% dispersion in mineral oil).
-
Washing: Wash the NaH three times with dry hexanes (3 x 20 mL) to remove the mineral oil. Decant the hexanes carefully via cannula under a positive pressure of nitrogen.
-
Solvent Addition: Add 100 mL of anhydrous THF to the flask and cool the suspension to 0°C in an ice bath.
-
Deprotonation: Slowly add acetylacetone (10.0 g, 100 mmol) dropwise via the dropping funnel over 30 minutes. Hydrogen gas will evolve. Stir the resulting slurry at 0°C for an additional 30 minutes after the addition is complete.
-
Alkylation: Add 2-iodopropane (20.4 g, 120 mmol) dropwise to the reaction mixture at 0°C. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (approx. 16 hours).
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution while cooling in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield 3-isopropylpentane-2,4-dione as a colorless oil.
| Parameter | Value |
| Expected Yield | 75-85% |
| Boiling Point | 70-72 °C at 15 mmHg |
| Appearance | Colorless Oil |
Part 2: High-Yield Cyclocondensation for this compound Synthesis
Causality and Experimental Rationale: This step builds the heterocyclic ring. The reaction between a 1,3-dicarbonyl and a hydrazine is a robust cyclocondensation.[8] Glacial acetic acid serves a dual role: it is a protic solvent that facilitates solubility and acts as an acid catalyst.[9] The mechanism involves the initial formation of a hydrazone intermediate at one of the carbonyls, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The use of the pre-alkylated dicarbonyl from Part 1 ensures that the isopropyl group can only be located at the C4 position of the final product, providing excellent regioselectivity.[10] Refluxing provides the necessary thermal energy to overcome the activation barrier for the dehydration step.
Figure 2: Simplified mechanism of acid-catalyzed pyrazole formation.
Protocol 2: Synthesis of 4-Isopropyl-3,5-dimethyl-1-phenyl-1H-pyrazole
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-isopropylpentane-2,4-dione (7.1 g, 50 mmol) and phenylhydrazine (5.4 g, 50 mmol).
-
Solvent Addition: Add 30 mL of glacial acetic acid.
-
Reaction: Heat the mixture to reflux (approximately 118°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate solvent system.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes.
-
Isolation: Pour the cooled reaction mixture into 150 mL of ice-cold water. A solid precipitate will form.
-
Filtration: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 30 mL) to remove residual acetic acid.
-
Drying: Dry the product in a vacuum oven at 40°C overnight.
-
Purification: The crude product can be further purified by recrystallization from ethanol to yield the final product as a white crystalline solid.
| Substituted Hydrazine (R-NHNH₂) Used | Expected Product Name | Expected Yield |
| Phenylhydrazine | 4-Isopropyl-3,5-dimethyl-1-phenyl-1H-pyrazole | 90-96% |
| Hydrazine Hydrate | 4-Isopropyl-3,5-dimethyl-1H-pyrazole | 85-92% |
| Methylhydrazine | 4-Isopropyl-1,3,5-trimethyl-1H-pyrazole | 88-94% |
| 4-Fluorophenylhydrazine | 1-(4-Fluorophenyl)-4-isopropyl-3,5-dimethyl-1H-pyrazole | 89-95% |
Purification and Characterization
Rationale: Rigorous characterization is essential to confirm the structure and purity of the synthesized compound, a cornerstone of trustworthiness in scientific reporting.[11] Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation, confirming the regiochemistry. Mass Spectrometry (MS) confirms the molecular weight, and Infrared (IR) spectroscopy identifies key functional groups.
Protocol 3: Standard Characterization
-
Purity Assessment: Assess the purity of the recrystallized product by TLC and determine its melting point. A sharp melting point indicates high purity.
-
NMR Analysis: Prepare a sample by dissolving 5-10 mg of the product in ~0.6 mL of CDCl₃ or DMSO-d₆.[11]
-
Mass Spectrometry: Obtain a mass spectrum using Electrospray Ionization (ESI) to find the [M+H]⁺ peak.
Table of Expected Characterization Data for 4-Isopropyl-3,5-dimethyl-1-phenyl-1H-pyrazole:
| Technique | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.50-7.40 (m, 5H, Ar-H), 3.15 (sept, 1H, J = 7.0 Hz, -CH(CH₃)₂), 2.25 (s, 6H, 2 x pyrazole-CH₃), 1.25 (d, 6H, J = 7.0 Hz, -CH(CH₃)₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 146.0, 140.2, 129.0, 127.5, 125.0, 118.0, 26.5, 22.0, 12.5 |
| MS (ESI) | m/z calculated for C₁₄H₁₈N₂ [M+H]⁺: 215.15; found: 215.16 |
| Melting Point | Approx. 55-57 °C |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Part 1 | Incomplete deprotonation; wet reagents/glassware. | Ensure NaH is properly washed and all glassware is oven-dried. Use anhydrous THF. |
| Low Yield in Part 2 | Insufficient reaction time or temperature. | Monitor reaction by TLC until starting material is consumed. Ensure a steady reflux is maintained. |
| Oily Product Instead of Solid | Impurities present; product may have a low melting point. | Try to triturate the oil with cold hexanes to induce solidification. If that fails, purify by column chromatography on silica gel. |
| Broad Melting Point | Product is impure. | Recrystallize the product a second time from a suitable solvent system (e.g., ethanol/water). |
Conclusion
This application note details a reliable and high-yield two-stage synthetic route to substituted 4-isopropyl-1H-pyrazoles. By controlling the regiochemistry through the synthesis of a key α-substituted dicarbonyl intermediate, this methodology provides a robust platform for accessing a wide range of C4-functionalized pyrazoles crucial for research in medicinal chemistry and drug development. The protocols are designed to be straightforward, scalable, and adaptable, empowering scientists to efficiently generate novel chemical entities for their discovery programs.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. (1-Isopropyl-1H-pyrazol-4-yl)methanol | 1007542-22-4 | Benchchem [benchchem.com]
- 7. epubl.ktu.edu [epubl.ktu.edu]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective synthesis of polysubstituted pyrazoles and isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Introduction: The Rise of Pyrazole Scaffolds in Kinase-Targeted Drug Discovery
An In-Depth Guide to the Development of 4-isopropyl-1H-pyrazole-based Kinase Inhibitors
Protein kinases have become one of the most critical classes of drug targets, particularly in the field of oncology.[1][2] These enzymes regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][3] The journey of kinase inhibitor discovery has seen the rise of "privileged structures"—molecular scaffolds that are repeatedly found in successful drugs. The pyrazole ring is a prominent member of this group, forming the core of numerous kinase inhibitors that have entered clinical trials or received regulatory approval.[1][4][5]
The versatility of the pyrazole scaffold allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4][6] This guide focuses on a specific, promising subclass: this compound-based inhibitors. The strategic placement of the isopropyl group can provide crucial hydrophobic interactions within the ATP-binding pocket of target kinases, enhancing binding affinity and selectivity. This is exemplified in the development of inhibitors for kinases such as RET, where this specific substitution pattern has been explored to yield potent and selective compounds.[7][8][9]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an integrated workflow, from the initial chemical synthesis of the core scaffold to detailed protocols for in vitro and cell-based evaluation, grounding each step in established scientific principles and field-proven methodologies.
Part 1: Synthesis of the this compound Core
The functionalization of the pyrazole ring is a cornerstone of inhibitor design. A common and powerful strategy involves the use of a halogenated pyrazole intermediate, which can then participate in various cross-coupling reactions to introduce diverse chemical functionalities. 4-Iodopyrazole, in particular, is a highly versatile building block due to the reactivity of its carbon-iodine bond in palladium-catalyzed reactions like the Suzuki-Miyaura coupling.[10] This allows for the efficient formation of a carbon-carbon bond, a key step in constructing the final inhibitor.
The following protocol outlines a generalized approach for the synthesis of a biaryl this compound derivative, a common motif in kinase inhibitors.
Experimental Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura reaction to couple a 4-iodopyrazole intermediate with an arylboronic acid. This method is foundational for creating the core structure of many kinase inhibitors.[10]
Rationale: The Suzuki-Miyaura coupling is chosen for its high tolerance of various functional groups, generally high yields, and commercially available reagents. The use of a pre-catalyst system like SPhos with Palladium(II) acetate ensures efficient catalytic turnover for this class of transformation.
Materials:
-
1-Isopropyl-4-iodo-1H-pyrazole (or related 4-halopyrazole)
-
Arylboronic acid (or boronate ester) of choice
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Flame-dried microwave vial or sealed tube
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: In a flame-dried microwave vial, combine 1-isopropyl-4-iodo-1H-pyrazole (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), palladium(II) acetate (0.03 equivalents), SPhos (0.06 equivalents), and potassium carbonate (2.5 equivalents).[10]
-
Inert Atmosphere: Seal the vial with a septum and carefully purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v). The final concentration of the pyrazole starting material should be approximately 0.1 M.
-
Heating: Place the sealed vial in a preheated oil bath or a microwave reactor. Heat the reaction to 100 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 4-aryl-1-isopropyl-1H-pyrazole derivative.
Caption: Workflow for Suzuki-Miyaura synthesis of pyrazole inhibitors.
Part 2: In Vitro Screening for Kinase Inhibitory Potency
Once a library of this compound derivatives is synthesized, the first biological evaluation step is to measure their ability to directly inhibit the enzymatic activity of the target kinase(s).[11] This is typically done using a biochemical assay with purified, recombinant kinase enzymes.
The ADP-Glo™ Kinase Assay is a widely used luminescent-based platform that measures the amount of ADP produced during the kinase reaction.[1][12] The amount of ADP is directly proportional to kinase activity, and a reduction in the luminescent signal in the presence of a compound indicates inhibition. This assay is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening in 384-well plate formats.[12]
Experimental Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol details the steps to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a target kinase.
Rationale: The IC₅₀ value is a standard measure of a compound's potency. This assay directly quantifies the enzymatic activity, providing a clean and robust primary screening metric before moving into more complex cellular models. The ATP concentration is kept near the Michaelis constant (Km) to ensure that both ATP-competitive and non-competitive inhibitors can be identified effectively.[1]
Materials:
-
Purified recombinant kinase enzyme
-
Specific peptide substrate for the kinase
-
Test compounds (dissolved in 100% DMSO)
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, flat-bottom 384-well assay plates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Plating: Prepare a serial dilution (e.g., 10-point, 3-fold) of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution into the appropriate wells of a 384-well plate. Include wells for a positive control inhibitor and a DMSO-only negative control (0% inhibition).
-
Kinase/Substrate Addition: Prepare a master mix of the kinase enzyme and its specific substrate in the appropriate kinase reaction buffer. Add this mix to all assay wells.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compounds to interact with the kinase.
-
Reaction Initiation: Prepare an ATP solution in reaction buffer. The final ATP concentration should be at or near the Km for the target kinase.[1] Add the ATP solution to all wells to start the kinase reaction.
-
Kinase Reaction: Incubate the plate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
ADP Detection (Step 1): Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation (Step 2): Add the Kinase Detection Reagent to all wells to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Data Presentation: In Vitro Kinase Inhibitory Activity
Summarizing IC₅₀ values in a table allows for direct comparison of compound potency and selectivity across a panel of kinases.
| Compound ID | Target Kinase | IC₅₀ (nM) | Target Kinase B | IC₅₀ (nM) | Target Kinase C | IC₅₀ (nM) |
| PYZ-001 | RET | 44 | VEGFR2 | 1,250 | CDK2 | >10,000 |
| PYZ-002 | RET (V804M) | 252 | VEGFR2 | 2,500 | CDK2 | >10,000 |
| PYZ-003 | Aurora A | 160 | Aurora B | 2,800 | Akt1 | 8,500 |
| Reference | AT7519 | CDK2 | 24 | CDK5 | 23 | GSK3β |
| (Note: Data is illustrative and compiled from public sources for formatting purposes.[4][9]) |
Part 3: Cellular Assays for Target Engagement and Functional Effects
While in vitro assays are crucial for determining direct enzymatic inhibition, they do not capture the complexity of a cellular environment, including factors like cell permeability, target engagement, and off-target effects.[13][14] Therefore, a cascade of cell-based assays is essential to validate a compound's mechanism of action and functional consequences.[2][11]
Protocol 3: Western Blot Analysis of Target Phosphorylation
This protocol is used to determine if a compound inhibits the target kinase within a cellular context by measuring the phosphorylation level of a known downstream substrate. A reduction in substrate phosphorylation indicates successful target engagement and inhibition.[4][15]
Rationale: This assay provides direct evidence that the compound is cell-permeable and engages its intended target to modulate a specific signaling pathway. It is a critical step in confirming the on-target mechanism of action.[15][16]
Materials:
-
Cancer cell line expressing the target kinase (e.g., TT cells for RET).[9]
-
Complete cell culture medium and supplements.
-
Test compound and vehicle (DMSO).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies (phospho-specific for the substrate and total protein for the substrate).
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescence substrate.
-
Gel electrophoresis and Western blotting equipment.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x the in vitro IC₅₀) for a specified time (e.g., 2-6 hours). Include a DMSO vehicle control.
-
Protein Extraction: After treatment, place the plates on ice and wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.[15]
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total cellular protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add loading buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and capture the signal using a digital imaging system.[15]
-
Analysis: To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the target substrate or a housekeeping protein like GAPDH. Quantify the band intensities to determine the dose-dependent decrease in phosphorylation.
Caption: Inhibition of a generic kinase signaling pathway.
Protocol 4: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to determine the functional consequence of kinase inhibition, typically reported as a cellular IC₅₀ or GI₅₀ value.[1]
Rationale: This assay provides a quantitative measure of the compound's anti-proliferative or cytotoxic effect on cancer cells. It is a critical endpoint for evaluating the therapeutic potential of an inhibitor and is essential for structure-activity relationship (SAR) studies in a cellular context.
Materials:
-
Cancer cell line of interest.
-
96-well clear, flat-bottom cell culture plates.
-
Test compound and vehicle (DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
-
Microplate reader capable of measuring absorbance at ~570 nm.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle-only control. Incubate for a period that allows for several cell divisions (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well on a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the cellular IC₅₀ value.
Part 4: The Path to In Vivo Studies
After demonstrating potent and on-target activity in cellular models, promising lead compounds advance to in vivo evaluation. This stage aims to assess the compound's efficacy, tolerability, and pharmacokinetic properties in a living organism, often using animal models such as tumor xenografts in mice.[17] In a xenograft model, human cancer cells are implanted into immunocompromised mice, and the effect of the inhibitor on tumor growth is measured over time.[17]
Key parameters evaluated include:
-
Pharmacokinetics (PK): Assessing the absorption, distribution, metabolism, and excretion (ADME) of the compound to determine its bioavailability and dosing schedule.[16]
-
Pharmacodynamics (PD): Measuring the inhibition of the target kinase in tumor tissue to link drug exposure with biological effect.
-
Efficacy: Determining the extent of tumor growth inhibition at well-tolerated doses.
Caption: High-level workflow for kinase inhibitor drug discovery.
Conclusion
The development of this compound-based kinase inhibitors represents a structured and iterative process that bridges synthetic chemistry with rigorous biological evaluation. The pyrazole scaffold provides a robust and versatile foundation for inhibitor design, while specific substitutions like the 4-isopropyl group can be tailored to achieve high potency and selectivity for desired kinase targets. By following a systematic workflow—from synthesis and in vitro screening to cellular mechanism-of-action studies and in vivo validation—researchers can effectively identify and advance promising new therapeutic candidates. This guide provides the foundational protocols and scientific rationale to empower drug discovery professionals in this exciting and impactful field.
References
- 1. benchchem.com [benchchem.com]
- 2. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inits.at [inits.at]
- 14. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 15. benchchem.com [benchchem.com]
- 16. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the functionalization of the 4-isopropyl-1H-pyrazole core
An In-Depth Guide to the Synthetic Functionalization of the 4-Isopropyl-1H-Pyrazole Core for Advanced Drug Discovery
Authored by a Senior Application Scientist
The this compound scaffold is a privileged motif in medicinal chemistry, underpinning the structure of numerous biologically active compounds. Its strategic functionalization is paramount for the modulation of physicochemical properties and the optimization of pharmacological profiles in drug development programs. This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the targeted functionalization of the this compound core. We will delve into the key synthetic strategies, explaining the rationale behind experimental choices and providing self-validating protocols for immediate application.
Understanding the Reactivity of the this compound Core
The pyrazole ring is an electron-rich five-membered heterocycle with two adjacent nitrogen atoms. The presence of the isopropyl group at the C4 position significantly influences the regioselectivity of subsequent functionalization reactions. The electron-donating nature of the isopropyl group further enhances the electron density of the ring, particularly at the C3 and C5 positions. However, the steric bulk of the isopropyl group can also play a crucial role in directing incoming reagents.
Electrophilic substitution, a common reaction for pyrazoles, typically occurs at the C4 position due to its higher electron density.[1][2] However, with the C4 position occupied by the isopropyl group, electrophilic attack will be directed to the C3 and C5 positions, though this is generally less favorable. More contemporary and versatile methods, such as transition-metal-catalyzed C-H functionalization and cross-coupling reactions, offer more precise control over the site of modification.[3][4] N-functionalization of the pyrazole core is also a critical strategy for diversifying the chemical space around this scaffold.[5][6][7]
Caption: Key functionalization sites of the this compound core.
Part 1: N-Functionalization of the this compound Core
The N1 position of the pyrazole ring is a primary site for modification, offering a straightforward handle to introduce a wide variety of substituents. N-arylation and N-alkylation are the most common transformations.
Application Notes: N-Arylation Strategies
Two of the most powerful methods for the N-arylation of pyrazoles are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[8]
-
Ullmann Condensation: This classical method is often cost-effective and utilizes a copper catalyst. Modern iterations of this reaction employ ligands to facilitate the coupling under milder conditions.[5] For the this compound, the steric hindrance from the isopropyl group is minimal for N-arylation, making this a viable approach.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is highly versatile and tolerates a broad range of functional groups on both the pyrazole and the aryl halide.[8] The choice of phosphine ligand is critical for achieving high yields and can be tuned to the specific substrates.
Workflow for N-Arylation of this compound
Caption: General workflow for the N-arylation of this compound.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol provides a general procedure for the N-arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl bromide (1.1 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).[8]
-
Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-4-isopropyl-1H-pyrazole.
Quantitative Data (Representative Yields for N-Arylation of Pyrazoles)
| Aryl Halide | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 4-Bromotoluene | Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene | 85-95 | [8] |
| 4-Iodoanisole | CuI / 1,10-phenanthroline | K₂CO₃ | DMF | 70-85 | [9][10] |
| 2-Chloropyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 75-90 | General Buchwald-Hartwig Conditions |
Part 2: C-H Functionalization of the this compound Core
Direct C-H functionalization has emerged as a powerful, atom-economical strategy for the derivatization of heterocyclic compounds.[1][3] For the this compound core, the C3 and C5 positions are the primary targets for C-H activation.
Application Notes: Regioselectivity in C-H Arylation
The regioselectivity of C-H arylation on the pyrazole ring can often be controlled by the choice of directing group and catalyst system. For N-substituted pyrazoles, the N1-substituent can direct the functionalization to the C5 position.[4] In the absence of a strong directing group, a mixture of C3 and C5 functionalized products may be obtained. The steric bulk of the 4-isopropyl group is expected to have a minimal impact on the accessibility of the C3 and C5 positions for many catalyst systems.
Protocol 2: Palladium-Catalyzed Direct C-H Arylation at C5
This protocol describes the direct arylation of an N-substituted this compound at the C5 position.
Materials:
-
N-Substituted-4-isopropyl-1H-pyrazole (e.g., N-methyl-4-isopropyl-1H-pyrazole)
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium acetate (KOAc)
-
Dimethylacetamide (DMA)
Procedure:
-
In a sealed tube, combine the N-substituted-4-isopropyl-1H-pyrazole (1 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and KOAc (2 mmol).[1]
-
Add DMA (3 mL) as the solvent.
-
Seal the tube and heat the reaction mixture at 150 °C for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for C-H Functionalization
Caption: A simplified workflow for the direct C-H arylation of the this compound core.
Part 3: Electrophilic Substitution on the this compound Core
While the C4 position is blocked, electrophilic substitution can still be a useful tool for introducing functional groups at other positions, although it is less common than C-H activation for C-C bond formation. Halogenation is a key example.
Application Notes: Halogenation
Halogenation of the pyrazole ring provides a versatile handle for subsequent cross-coupling reactions. With the C4 position occupied, halogenation will occur at the C3 or C5 positions. The regioselectivity can be influenced by the N1 substituent and the reaction conditions.
Protocol 3: Electrophilic Bromination
This protocol describes a general procedure for the bromination of an N-substituted this compound.
Materials:
-
N-Substituted-4-isopropyl-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
Procedure:
-
Dissolve the N-substituted-4-isopropyl-1H-pyrazole (1.0 mmol) in acetonitrile (10 mL).
-
Add N-Bromosuccinimide (1.1 mmol) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the brominated product.
Conclusion
The functionalization of the this compound core is a critical endeavor in the pursuit of novel therapeutics. This guide provides a foundational understanding and practical protocols for key transformations, including N-arylation, C-H activation, and electrophilic substitution. By leveraging these methods, researchers can efficiently generate diverse libraries of this compound derivatives for biological screening and lead optimization. The choice of synthetic strategy should be guided by the desired target molecule and the principles of regioselectivity and functional group tolerance discussed herein.
References
- 1. benchchem.com [benchchem.com]
- 2. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 3. researchgate.net [researchgate.net]
- 4. epubl.ktu.edu [epubl.ktu.edu]
- 5. researchgate.net [researchgate.net]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-Isopropyl-1H-Pyrazole in the Synthesis of Heterocyclic Compounds
An In-Depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Substituents on the pyrazole ring play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of these molecules. The 4-isopropyl group, in particular, can enhance lipophilicity and influence binding interactions with biological targets. This guide provides a comprehensive overview of the synthetic utility of 4-isopropyl-1H-pyrazole and its functionalized derivatives as versatile building blocks for constructing complex heterocyclic systems. We delve into the strategic functionalization of the pyrazole core and present detailed, field-proven protocols for key transformations, including the synthesis of crucial amino and formyl intermediates and their subsequent elaboration into fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.
Strategic Importance of the this compound Scaffold
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which imparts a unique set of electronic and hydrogen-bonding properties.[3] This scaffold is a cornerstone in the design of drugs targeting a wide array of biological targets, including kinases, cyclooxygenases, and various receptors.[1][2] The introduction of an isopropyl group at the C4 position serves several key purposes in drug design:
-
Modulation of Lipophilicity: The non-polar isopropyl group increases the overall lipophilicity of the molecule, which can enhance membrane permeability and influence oral bioavailability.
-
Steric Influence: The branched nature of the isopropyl group can provide steric bulk, which can be exploited to achieve selective binding to a specific protein kinase or receptor isoform.
-
Metabolic Stability: The isopropyl group can block potential sites of metabolism, thereby increasing the half-life of the drug candidate.
While this compound itself is a stable starting material, its direct use in cycloaddition or condensation reactions can be limited. The true synthetic power of this scaffold is unlocked through the strategic introduction of functional groups at other positions of the pyrazole ring, primarily the N1 nitrogen and the C4 position (after displacing the isopropyl group, or more commonly, by starting with a functionalized pyrazole and adding the isopropyl group at a different position, such as N1). More frequently, the isopropyl group is installed at the N1 position, creating 1-isopropyl-1H-pyrazole derivatives, which are then functionalized at the C4 position. This guide will focus on the synthesis and application of these key intermediates.
Caption: Synthetic logic for elaborating the pyrazole core.
Synthesis of Key Intermediates
The most versatile applications of the 1-isopropyl-pyrazole scaffold begin with the synthesis of key functionalized intermediates. The introduction of a nitro group at the C4 position provides a synthetic handle that can be readily converted into an amino group, a crucial precursor for building fused heterocyclic systems.
Protocol 1: Synthesis of 1-Isopropyl-4-nitro-1H-pyrazole
This protocol describes the N-isopropylation of 4-nitro-1H-pyrazole. The use of a base like potassium carbonate in a polar aprotic solvent such as DMF is a standard and effective method for N-alkylation of pyrazoles.[4]
Rationale: The reaction proceeds via deprotonation of the pyrazole N-H by potassium carbonate, generating a pyrazolate anion. This nucleophilic anion then attacks isopropyl bromide in an SN2 reaction to yield the N-alkylated product. DMF is an excellent solvent for this reaction as it solvates the potassium cation, enhancing the nucleophilicity of the pyrazolate.
Materials:
-
4-nitro-1H-pyrazole (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Isopropyl bromide (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a stirred solution of 4-nitro-1H-pyrazole in anhydrous DMF, add anhydrous potassium carbonate.
-
Add isopropyl bromide dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and then dry over anhydrous Na₂SO₄.[4]
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 1-isopropyl-4-nitro-1H-pyrazole.
Protocol 2: Reduction to 4-Amino-1-isopropyl-1H-pyrazole
The reduction of the nitro group to an amine is a pivotal step for creating derivatives for further synthesis, particularly for constructing fused heterocycles.[4] Iron powder in the presence of an acid is a classic and cost-effective method for this transformation.
Rationale: In this "Béchamp reduction," metallic iron in an acidic medium acts as the reducing agent. The iron is oxidized from Fe(0) to Fe(II)/Fe(III) while the nitro group is reduced to the corresponding amine. The dropwise addition of HCl helps to activate the iron surface and serves as a proton source.
Materials:
-
1-Isopropyl-4-nitro-1H-pyrazole (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Concentrated Hydrochloric acid (HCl) (0.5 eq)
-
Ethanol, Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM), Celite
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Suspend 1-isopropyl-4-nitro-1H-pyrazole in a mixture of ethanol and water.
-
Add iron powder to the suspension.
-
Heat the mixture to reflux and add concentrated HCl dropwise.
-
Continue refluxing for 2-4 hours, monitoring by TLC until the starting material is consumed.[4]
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to yield 4-amino-1-isopropyl-1H-pyrazole.[5][6] The crude product is often pure enough for the next step or can be purified by chromatography.
Application in Fused Heterocycle Synthesis
The 4-amino-1-isopropyl-1H-pyrazole intermediate is an excellent precursor for constructing fused bicyclic systems, which are common motifs in pharmacologically active compounds.
Caption: Workflow from starting material to a fused heterocyclic system.
Protocol 3: Synthesis of a 1-Isopropyl-pyrazolo[1,5-a]pyrimidine Derivative
This protocol outlines the condensation of 4-amino-1-isopropyl-1H-pyrazole with a 1,3-dicarbonyl compound (e.g., acetylacetone) to form the pyrazolo[1,5-a]pyrimidine core.[7]
Rationale: The reaction mechanism involves an initial condensation between one of the carbonyl groups of the diketone and the exocyclic amino group of the aminopyrazole to form an enaminone intermediate. This is followed by an intramolecular cyclization where the pyrazole N2 attacks the second carbonyl group, and subsequent dehydration yields the aromatic fused bicyclic system. Acetic acid serves as both the solvent and a catalyst for the condensation and dehydration steps.
Materials:
-
4-Amino-1-isopropyl-1H-pyrazole (1.0 eq)
-
Acetylacetone (1.1 eq)
-
Glacial Acetic Acid
Procedure:
-
Dissolve 4-amino-1-isopropyl-1H-pyrazole in glacial acetic acid.
-
Add acetylacetone to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate. The product will often precipitate.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
If no solid forms, extract the aqueous layer with ethyl acetate or DCM.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 1-isopropyl-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine.
C-C Bond Formation and Annulation Strategies
Another powerful strategy involves the formylation of the 1-isopropyl-1H-pyrazole core to introduce a reactive aldehyde group. This aldehyde can then participate in a variety of condensation reactions to build new heterocyclic rings.
Protocol 4: Vilsmeier-Haack Formylation of 1-Isopropyl-1H-pyrazole
The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto electron-rich aromatic rings.[8][9]
Rationale: The reaction involves the formation of the Vilsmeier reagent (chloroiminium ion) from DMF and POCl₃. The electron-rich pyrazole ring then acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.
Materials:
-
1-Isopropyl-1H-pyrazole (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Saturated Sodium Bicarbonate solution
Procedure:
-
In a three-neck flask under an inert atmosphere (N₂), cool anhydrous DMF in an ice bath (0 °C).
-
Slowly add POCl₃ dropwise with vigorous stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Add a solution of 1-isopropyl-1H-pyrazole in anhydrous DCM dropwise to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture in an ice bath and carefully quench by slowly adding a saturated solution of sodium bicarbonate until the mixture is basic (pH > 8).
-
Extract the mixture with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield 1-isopropyl-1H-pyrazole-4-carbaldehyde.
Protocol 5: Claisen-Schmidt Condensation to form a Chalcone Precursor
The resulting 4-formyl pyrazole is a versatile building block. A Claisen-Schmidt condensation with an acetophenone derivative yields a pyrazole-containing chalcone, which is a precursor to various other heterocycles like pyrimidines and pyrazolines.[9]
Rationale: This is a base-catalyzed aldol condensation. The base (NaOH) deprotonates the α-carbon of the acetophenone to generate an enolate. This enolate then nucleophilically attacks the carbonyl carbon of the pyrazole-4-carbaldehyde. The resulting aldol adduct readily dehydrates under the reaction conditions to form the thermodynamically stable α,β-unsaturated ketone (chalcone).
Materials:
-
1-Isopropyl-1H-pyrazole-4-carbaldehyde (1.0 eq)
-
A substituted acetophenone (e.g., 4-methoxyacetophenone) (1.0 eq)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 30% in water)
Procedure:
-
Dissolve the 1-isopropyl-1H-pyrazole-4-carbaldehyde and the acetophenone derivative in ethanol at room temperature.
-
Slowly add the aqueous NaOH solution dropwise while stirring.
-
Continue stirring at room temperature for 6-12 hours. A precipitate usually forms.
-
Monitor the reaction by TLC.
-
Filter the solid product, wash thoroughly with cold water, and then with a small amount of cold ethanol to remove impurities.
-
Dry the product under vacuum to yield the pure chalcone derivative.
Summary of Synthetic Applications and Yields
The following table summarizes the typical outcomes for the protocols described, providing a baseline for researchers.
| Protocol | Starting Material | Product | Key Reagents | Typical Yield | Reference |
| 1 | 4-Nitro-1H-pyrazole | 1-Isopropyl-4-nitro-1H-pyrazole | K₂CO₃, Isopropyl bromide | 70-85% | [4] |
| 2 | 1-Isopropyl-4-nitro-1H-pyrazole | 4-Amino-1-isopropyl-1H-pyrazole | Fe, HCl | 80-95% | [4] |
| 3 | 4-Amino-1-isopropyl-1H-pyrazole | 1-Isopropyl-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine | Acetylacetone, AcOH | 65-80% | [7] |
| 4 | 1-Isopropyl-1H-pyrazole | 1-Isopropyl-1H-pyrazole-4-carbaldehyde | POCl₃, DMF | 60-75% | [8][9] |
| 5 | 1-Isopropyl-1H-pyrazole-4-carbaldehyde | Pyrazole-Chalcone Derivative | Substituted Acetophenone, NaOH | 85-95% | [9] |
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. 4-AMINO-1-ISOPROPYL-1H-PYRAZOLE CAS#: 97421-16-4 [amp.chemicalbook.com]
- 7. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. new.zodml.org [new.zodml.org]
- 9. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of 4-Isopropyl-1H-pyrazole for Preclinical Studies
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the multi-gram scale-up synthesis of 4-isopropyl-1H-pyrazole, a key building block in the development of various pharmacologically active compounds. The described synthetic route is a robust, four-step process designed for scalability and reproducibility, making it suitable for producing the quantities required for preclinical studies. This guide offers detailed, step-by-step protocols, critical scale-up considerations, safety precautions, and analytical characterization methods. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring scientific integrity and trustworthiness.
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The metabolic stability and versatile biological activities of pyrazole derivatives have led to their widespread use in drug discovery programs targeting a range of diseases.[1][2] Specifically, substituted pyrazoles have demonstrated efficacy as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[3]
This compound is an important intermediate for the synthesis of more complex molecules in drug development pipelines. The isopropyl moiety can provide favorable lipophilicity and metabolic stability to the final drug candidate. This application note details a reliable and scalable four-step synthesis of this compound, starting from the readily available and inexpensive starting material, pyrazole. The synthetic strategy involves nitration, N-isopropylation, reduction, and deamination.
Overall Synthetic Scheme
The multi-step synthesis of this compound is outlined below. The process is designed to be scalable and utilizes common laboratory reagents and techniques.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 4-Isopropyl-1H-pyrazole Synthesis
Welcome to the technical support center for the synthesis of 4-isopropyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. Here, we will delve into the intricacies of the Knorr pyrazole synthesis, providing in-depth, field-proven insights to help you troubleshoot low yields and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and robust method for synthesizing this compound is the Knorr pyrazole synthesis . This reaction involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its salt, typically in the presence of an acid catalyst.[1][2] For the synthesis of this compound, the specific 1,3-dicarbonyl precursor required is 3-isopropyl-2,4-pentanedione .
Q2: I'm experiencing a significantly low yield. What are the most likely causes?
Low yields in this synthesis can often be attributed to several key factors:
-
Purity of Starting Materials: The purity of both hydrazine and 3-isopropyl-2,4-pentanedione is critical. Impurities in the diketone can lead to the formation of undesired side products.
-
Improper Reaction Conditions: Temperature, reaction time, and the choice of solvent and catalyst all play a crucial role. Suboptimal conditions can lead to incomplete reactions or the formation of byproducts.
-
Inefficient Work-up and Purification: Product loss during extraction, washing, and purification steps is a common contributor to low isolated yields.
-
Side Reactions: The formation of unexpected byproducts can consume your starting materials and reduce the yield of the desired pyrazole.
This guide will walk you through troubleshooting each of these areas in detail.
Troubleshooting Guide: A Deeper Dive
Problem 1: Issues with Starting Materials
Symptom: The reaction is sluggish, fails to go to completion, or produces a complex mixture of products.
Root Cause Analysis & Solutions:
-
Purity of 3-isopropyl-2,4-pentanedione:
-
The Challenge: The synthesis of 3-isopropyl-2,4-pentanedione itself can sometimes yield impurities. The presence of unreacted 2,4-pentanedione or di-alkylated products can lead to the formation of other pyrazole derivatives, complicating purification and lowering the yield of the target molecule.
-
Verification: Before starting your pyrazole synthesis, it is highly recommended to verify the purity of your 3-isopropyl-2,4-pentanedione using techniques like ¹H NMR or GC-MS.
-
Solution: If impurities are detected, purify the diketone by vacuum distillation.
-
-
Hydrazine Quality:
-
The Challenge: Hydrazine is a reactive compound and can degrade over time. The use of old or improperly stored hydrazine can lead to lower reactivity and the formation of colored impurities.[3]
-
Solution: Use a fresh bottle of hydrazine hydrate or hydrazine salt. If using hydrazine hydrate, ensure it has been stored properly under an inert atmosphere.
-
Experimental Protocol: Synthesis of 3-isopropyl-2,4-pentanedione
For researchers preparing their own starting material, a reliable method for the synthesis of 3-isopropyl-2,4-pentanedione is the alkylation of 2,4-pentanedione.
| Reactants | Molar Ratio |
| 2,4-pentanedione | 1.0 eq |
| Isopropyl iodide or bromide | 1.2 eq |
| Anhydrous Potassium Carbonate | 1.5 eq |
| Acetone | Solvent |
Step-by-Step Methodology:
-
Combine 2,4-pentanedione, isopropyl iodide (or bromide), and anhydrous potassium carbonate in a round-bottom flask containing acetone.
-
Reflux the mixture with stirring for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
After cooling, filter off the potassium salts and wash the solid with acetone.
-
Remove the acetone from the filtrate under reduced pressure.
-
Purify the resulting crude 3-isopropyl-2,4-pentanedione by vacuum distillation.
Logical Relationship: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Problem 2: Suboptimal Reaction Conditions
Symptom: Low conversion of starting materials to the desired product, as observed by TLC or NMR analysis of the crude reaction mixture.
Root Cause Analysis & Solutions:
-
Role of the Acid Catalyst:
-
The Causality: An acid catalyst is crucial for the Knorr pyrazole synthesis as it protonates one of the carbonyl groups of the diketone, making it more electrophilic and susceptible to nucleophilic attack by hydrazine.[1][2] The rate of both the initial hydrazone formation and the subsequent cyclization is significantly influenced by the acidity of the reaction medium.[4]
-
Troubleshooting:
-
No Catalyst: The reaction will be extremely slow or may not proceed at all.
-
Weak Acid (e.g., Acetic Acid): This is generally the preferred choice. A catalytic amount is usually sufficient.
-
Strong Acid: While it can accelerate the reaction, strong acids can also promote side reactions and degradation, leading to a lower yield of the desired product.
-
-
-
Reaction Temperature and Time:
-
The Causality: The condensation reaction typically requires heating to proceed at a reasonable rate. However, excessive heat or prolonged reaction times can lead to the formation of byproducts and decomposition of the product.
-
Optimization:
-
Start by refluxing the reaction in a suitable solvent like ethanol.
-
Monitor the reaction progress by TLC every 1-2 hours.
-
Once the starting materials are consumed, proceed with the work-up. Unnecessarily long reaction times can be detrimental to the yield.
-
-
-
Choice of Solvent:
-
The Causality: The solvent not only dissolves the reactants but can also influence the reaction rate and selectivity. Protic solvents like ethanol are commonly used and generally effective.
-
Considerations: While less of an issue with a symmetrical diketone like 3-isopropyl-2,4-pentanedione, in cases of unsymmetrical diketones, the solvent can play a significant role in determining the ratio of regioisomers.
-
Experimental Protocol: Synthesis of this compound
This protocol provides a robust starting point for the synthesis.
| Reactant/Reagent | Molar Ratio |
| 3-isopropyl-2,4-pentanedione | 1.0 eq |
| Hydrazine hydrate | 1.1 eq |
| Glacial Acetic Acid | 0.1 eq (catalytic) |
| Ethanol | Solvent |
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-isopropyl-2,4-pentanedione in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Add hydrazine hydrate dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
Troubleshooting Flowchart
Caption: A flowchart for troubleshooting low yields.
Problem 3: Product Purification and Characterization
Symptom: The crude product is an oil or a discolored solid, and purification by standard methods is proving difficult.
Root Cause Analysis & Solutions:
-
Crystallization Challenges:
-
The Issue: this compound may not readily crystallize, or it may "oil out" of solution. This is often due to the presence of impurities that depress the melting point.
-
Solutions:
-
Solvent Screening: Experiment with a variety of solvents for recrystallization. A good starting point is a mixed solvent system, such as ethanol/water or hexane/ethyl acetate.[5] Dissolve the crude product in a minimal amount of the more soluble hot solvent, and then slowly add the less soluble solvent until turbidity persists. Allow the solution to cool slowly.
-
Salt Formation: Pyrazoles are basic and can be converted to their hydrochloride or other acid addition salts, which are often crystalline and can be purified by recrystallization. The purified salt can then be neutralized to recover the free pyrazole.[6]
-
-
-
Column Chromatography:
-
The Technique: For oily products or complex mixtures, silica gel column chromatography is an effective purification method.
-
Solvent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically effective. Start with a low polarity mixture and gradually increase the polarity to elute your product. The optimal solvent system should be determined by TLC analysis beforehand.
-
-
Characterization of the Final Product:
-
Confirmation of Identity: It is essential to confirm the structure of your final product. The following are expected NMR chemical shifts for this compound.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.4 (s, 2H, pyrazole-H), 3.0 (sept, 1H, CH), 1.3 (d, 6H, CH₃). The broad singlet for the N-H proton can vary in position.
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~133 (pyrazole-CH), ~120 (pyrazole-C-isopropyl), ~25 (CH), ~23 (CH₃).
-
Impurity Identification: Compare the NMR spectrum of your product to the expected shifts. Additional peaks may indicate the presence of unreacted starting materials, residual solvent, or side products.
-
References
- 1. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of pyrazole synthesis. Our goal is to empower you with the scientific understanding to overcome common experimental hurdles and optimize your reaction outcomes.
Troubleshooting Guide: From Reaction Setup to Pure Product
This section addresses specific issues that may arise during the synthesis and purification of pyrazoles. Each problem is followed by a discussion of potential causes and actionable solutions grounded in chemical principles.
Issue 1: Low or No Product Yield
A low or nonexistent yield is one of the most common frustrations in synthesis. The causes can range from reactant instability to suboptimal reaction conditions.
Possible Causes & Solutions:
-
Suboptimal Temperature: The reaction temperature significantly influences the rate of reaction. Some reactions require heating to overcome the activation energy barrier, while others may need cooling to prevent side reactions or decomposition.
-
Troubleshooting: If the reaction is sluggish at room temperature, consider gradually increasing the temperature.[1] Conversely, if you observe significant byproduct formation, lowering the temperature might be beneficial. A temperature-controlled approach can be crucial for divergent synthesis pathways, leading to different products from the same starting materials.[2][3]
-
-
Incorrect Solvent Choice: The solvent plays a critical role in dissolving reactants, influencing reaction rates, and in some cases, determining the reaction pathway.
-
Troubleshooting: A solvent that does not fully dissolve the reactants will result in a heterogeneous mixture and a slow, incomplete reaction. For condensation reactions, polar protic solvents like ethanol are common, but aprotic dipolar solvents such as DMF or NMP can sometimes provide better results, especially for arylhydrazine reactants.[4] In some cases, solvent-free conditions can accelerate reaction rates and offer a greener alternative.[5][6]
-
-
Catalyst Inactivity or Absence: Many pyrazole syntheses are accelerated by acid or base catalysts.
-
Troubleshooting: If using a catalyst, ensure it is active and used in the appropriate amount. For reactions involving hydrazines, an acid catalyst is often employed.[7] Some modern protocols utilize metal catalysts like nano-ZnO, copper triflate, or silver catalysts for improved yields and milder reaction conditions.[1][4] It's also been noted that some reactions that don't proceed without a catalyst can be initiated with one.[1]
-
-
Decomposition of Starting Materials or Product: Hydrazines can be unstable, and the pyrazole ring, while generally stable, can be susceptible to degradation under harsh conditions.
-
Troubleshooting: Handle sensitive reagents under an inert atmosphere (e.g., nitrogen or argon). Ensure the reaction conditions (pH, temperature) are not causing decomposition of your starting materials or the desired pyrazole product.
-
Issue 2: Poor Regioselectivity (Formation of Isomeric Products)
The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of two regioisomers. Controlling the regioselectivity is a key challenge in pyrazole synthesis.
Possible Causes & Solutions:
-
Steric and Electronic Effects: The regioselectivity is governed by the relative reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound and the nucleophilicity of the two nitrogen atoms in the substituted hydrazine.
-
Troubleshooting: Generally, the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl carbon. For instance, in phenylhydrazine, the NH2 group is more nucleophilic.[8] The choice of solvent can significantly impact regioselectivity. Fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) have been shown to improve regioselectivity in favor of the desired isomer compared to traditional solvents like ethanol.[8]
-
-
Reaction Conditions: Temperature and catalysts can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the isomeric ratio.
Experimental Workflow: A Step-by-Step Guide to a Typical Pyrazole Synthesis
This protocol outlines a general procedure for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative, a common and versatile method.[10]
Protocol: Synthesis of a Substituted Pyrazole
-
Reactant Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Addition of Hydrazine: Add the hydrazine derivative (1 equivalent) to the solution. If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), a base may be needed to liberate the free hydrazine.
-
Catalyst Addition (if required): Add a catalytic amount of a suitable acid (e.g., a few drops of acetic acid or hydrochloric acid).
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature or reflux) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure. The residue can then be dissolved in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and concentrated.
-
Purification: The crude product is then purified by recrystallization or column chromatography.
Data at Your Fingertips: Optimizing Your Reaction
The following tables provide a summary of common solvents and catalysts used in pyrazole synthesis to guide your optimization efforts.
Table 1: Common Solvents for Pyrazole Synthesis
| Solvent | Type | Typical Use Cases | Notes |
| Ethanol | Protic | General purpose for condensation reactions. | Good for many basic syntheses, but may lead to poor regioselectivity with some substrates.[8] |
| Acetic Acid | Protic, Acidic | Can act as both solvent and catalyst. | Useful for reactions that require acidic conditions. |
| DMF, NMP, DMAc | Aprotic, Dipolar | Can improve yields and regioselectivity, especially with arylhydrazines.[4] | Higher boiling points, may require vacuum for removal. |
| TFE, HFIP | Fluorinated, Protic | Significantly improves regioselectivity in certain reactions.[8] | More expensive than common solvents. |
| Ionic Liquids | - | Green solvent alternative, can lead to higher yields.[2] | May require specific work-up procedures. |
| None (Solvent-free) | - | Environmentally friendly, can accelerate reaction rates.[5] | Reactants must be liquid or melt at the reaction temperature. |
Table 2: Catalysts in Pyrazole Synthesis
| Catalyst | Type | Application | Benefits |
| Acetic Acid, HCl | Acid | General acid catalysis for condensation reactions. | Readily available and inexpensive. |
| Piperidine | Base | Can be used in multi-component reactions.[9] | Mild base. |
| Nano-ZnO | Heterogeneous | Green catalyst for condensation of hydrazines with 1,3-dicarbonyls. | High yields, short reaction times, and easy work-up.[4] |
| Copper Triflate | Lewis Acid | Used in the condensation of α,β-ethylenic ketones with hydrazines.[4] | Effective catalyst for specific transformations. |
| Silver Catalysts (e.g., AgOTf) | Lewis Acid | Catalyzes reactions of ynones with hydrazines.[1] | High yields and regioselectivity for specific substrates.[1] |
Visualizing the Process: Diagrams for Clarity
To better understand the process, the following diagrams illustrate the general reaction mechanism and a troubleshooting workflow.
Caption: General mechanism of pyrazole synthesis.
Caption: Troubleshooting workflow for low reaction yield.
Frequently Asked Questions (FAQs)
Q1: My purified pyrazole is colored. How can I decolorize it?
A colored product often indicates the presence of trace impurities. Here are a few methods for decolorization:
-
Charcoal Treatment: Dissolve the compound in a suitable hot solvent and add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Filter the hot solution through celite to remove the charcoal and then allow the solution to cool and crystallize. Be aware that this may slightly reduce your yield as some product may also be adsorbed.[11][12]
-
Recrystallization: Often, a simple recrystallization is sufficient to remove colored impurities, as they may remain in the mother liquor.[11]
-
Silica Gel Plug: Dissolve your compound in a minimal amount of a non-polar solvent and pass it through a short plug of silica gel. The more polar colored impurities may be retained on the silica.[11]
Q2: I am observing multiple spots on my TLC. How can I identify and remove these impurities?
Multiple spots on a TLC plate indicate the presence of unreacted starting materials, regioisomers, or byproducts.
-
Identification:
-
Co-spotting: Spot your reaction mixture alongside your starting materials on the same TLC plate. This will help you identify if any of the impurity spots correspond to unreacted starting materials.[11]
-
Spectroscopic Analysis: If possible, isolate the major impurity by preparative TLC or a small-scale column and analyze it by ¹H NMR or LC-MS to help determine its structure.[11]
-
-
Removal:
-
Column Chromatography: This is a very effective method for separating compounds with different polarities, including regioisomers. Experiment with different solvent systems (e.g., varying ratios of ethyl acetate/hexane) to achieve optimal separation. For basic pyrazoles that may adhere to acidic silica gel, you can deactivate the silica with triethylamine or use neutral alumina.[11][13]
-
Recrystallization: If the impurities have significantly different solubilities than your desired product, recrystallization can be an effective purification method.[11]
-
Q3: My pyrazole product is an oil and will not solidify. What should I do?
An oily product can be due to residual solvent or impurities that depress the melting point.
-
High-Vacuum Evaporation: Ensure all volatile solvents are thoroughly removed using a rotary evaporator followed by a high-vacuum pump.[11]
-
Trituration: Add a solvent in which your product is insoluble but the impurities are soluble. Stir or sonicate the mixture. The solid product should precipitate, and the impurities will remain in the solvent.
-
Recrystallization: If the oil is soluble in a hot solvent and insoluble in a cold one, recrystallization can be attempted. Sometimes using a mixed solvent system can induce crystallization.[12]
-
Seed Crystal: If you have a small amount of pure solid product, adding a seed crystal to the oil can induce crystallization.
-
Purification: If the oil is impure, purification by column chromatography is often the most effective solution.[11]
Q4: Can I run pyrazole synthesis under microwave irradiation?
Yes, microwave-assisted synthesis has been reported for pyrazoles and can offer advantages such as shorter reaction times and higher yields. However, reaction conditions need to be carefully optimized for microwave heating.
References
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Unit 4 Pyrazole | PDF [slideshare.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in Substituted Pyrazole Synthesis
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals engaged in the synthesis of substituted pyrazoles. This resource is designed to provide in-depth, actionable insights into one of the most persistent challenges in this field: controlling regioselectivity. The formation of unwanted regioisomers not only complicates purification and reduces yields but can also lead to compounds with vastly different pharmacological profiles.
This guide moves beyond simple protocols to explain the underlying principles governing the regiochemical outcome of pyrazole synthesis. Here, you will find scientifically grounded troubleshooting strategies and frequently asked questions, designed to empower you to overcome challenges in your own laboratory.
Frequently Asked questions (FAQs)
Q1: What is the fundamental cause of regioisomer formation in pyrazole synthesis?
A1: Regioisomerism in pyrazole synthesis most commonly arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a monosubstituted hydrazine (e.g., methylhydrazine or phenylhydrazine).[1][2][3] The substituted hydrazine has two non-equivalent nitrogen atoms (N1 and N2) that can initiate nucleophilic attack on one of the two non-equivalent carbonyl carbons of the dicarbonyl compound. This leads to two possible pathways for cyclization, resulting in a mixture of two distinct regioisomeric pyrazoles.[3][4] Controlling which nitrogen attacks which carbonyl is the key to achieving regioselectivity.[1]
Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?
A2: The regiochemical outcome of the condensation reaction is a delicate balance of several interconnected factors:[3][5]
-
Electronic Effects: The inherent electrophilicity of the two carbonyl carbons plays a major role. Electron-withdrawing groups (like -CF₃) increase the electrophilicity of the adjacent carbonyl carbon, making it the preferential site for the initial nucleophilic attack by the hydrazine.[1][3]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically obstruct the approach to one of the carbonyl groups. The reaction will favor the pathway where the nucleophilic nitrogen attacks the less sterically hindered carbonyl carbon.[1][3]
-
Reaction pH: The acidity or basicity of the reaction medium is critical.[1][5]
-
Acidic Conditions: The more basic nitrogen of the substituted hydrazine is protonated, reducing its nucleophilicity. The initial attack then proceeds through the less basic, but now more nucleophilic, nitrogen.[1]
-
Neutral/Basic Conditions: The inherent nucleophilicity of the hydrazine's nitrogen atoms dominates. For instance, in methylhydrazine, the NH₂ group is more nucleophilic than the N-CH₃ group, whereas in phenylhydrazine, the opposite is true due to the delocalization of the lone pair on the N-Ph nitrogen into the aromatic ring.
-
Q3: Beyond the Knorr synthesis, what other methods offer high regioselectivity?
A3: Several modern synthetic strategies have been developed to achieve excellent or even complete regioselectivity:
-
[3+2] Cycloadditions: Reactions involving 1,3-dipolar cycloaddition of diazo compounds with alkynes or nitrilimines with alkenes can offer high regiocontrol.[6][7][8][9] For instance, the reaction of N-alkylated tosylhydrazones with terminal alkynes has been shown to proceed with complete regioselectivity.[6][7]
-
Reaction of Hydrazones with Nitroolefins: This method can provide 1,3,5-trisubstituted and 1,3,4,5-tetrasubstituted pyrazoles with excellent regioselectivity, which is attributed to the difference in nucleophilicity between the nitrogen and carbon atoms of the hydrazone.[10]
-
Oxidative Cyclization: The oxidative cyclization of chalcone arylhydrazones is another effective method for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles.[11]
Q4: How can I reliably characterize and differentiate between the regioisomers I've synthesized?
A4: Differentiating regioisomers requires careful spectroscopic analysis, and in some cases, definitive structural elucidation:
-
NMR Spectroscopy (¹H, ¹³C, NOESY): NMR is the most powerful tool for this purpose.
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are highly sensitive to the substituent pattern. Comparing the observed shifts to those of known, unambiguously assigned structures or using computational predictions can often distinguish isomers.[12] For example, a carbon atom at position 3 is typically more deshielded than one at position 5 when bearing the same substituent.[12]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can be definitive. It detects through-space correlations between protons. For example, a NOESY correlation between the N1-substituent and the C5-substituent would unambiguously identify that regioisomer.[13][14]
-
-
Single-Crystal X-ray Crystallography: This is the gold standard for structural determination. If you can grow a suitable crystal of one of the isomers, X-ray diffraction will provide an unequivocal 3D structure, confirming its regiochemistry.[15][16][17] This can then be used to assign the NMR spectra for both isomers with confidence.
Troubleshooting Guides
This section addresses common problems encountered during substituted pyrazole synthesis and provides targeted solutions based on established literature.
Problem 1: My reaction produces a nearly 1:1 mixture of regioisomers.
This is a frequent issue when the electronic and steric properties of the substituents on the unsymmetrical 1,3-dicarbonyl are very similar, offering no inherent preference for the site of initial hydrazine attack.[1]
Recent studies have shown that the choice of solvent can dramatically influence regioselectivity, particularly when dealing with fluorinated dicarbonyls.[18][19] Fluorinated alcohols, being non-nucleophilic, do not compete with the hydrazine for attack at the more reactive carbonyl group, thereby enhancing selectivity.[18]
This protocol is particularly effective for reactions involving 1,3-diketones with one fluorinated substituent, where traditional solvents like ethanol often yield poor selectivity.[18][19]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Monosubstituted hydrazine (e.g., methylhydrazine) (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Upon completion, remove the HFIP solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
Data Snapshot: Solvent Effect on Regioselectivity
The following table, adapted from literature data, illustrates the dramatic improvement in regioselectivity when switching from a conventional solvent (Ethanol) to a fluorinated alcohol (HFIP) for the reaction of various 1,3-diketones with methylhydrazine.[18][19]
| Diketone Substituents (R¹, R²) | Solvent | Regioisomeric Ratio (Major:Minor) |
| 2-Furyl, CF₃ | EtOH | 36:64 |
| 2-Furyl, CF₃ | HFIP | 97:3 |
| 2-Furyl, CF₂CF₃ | EtOH | 64:36 |
| 2-Furyl, CF₂CF₃ | HFIP | >99:<1 |
| 2-Furyl, CO₂Et | EtOH | 44:56 |
| 2-Furyl, CO₂Et | HFIP | 93:7 |
Problem 2: The desired regioisomer is formed, but the reaction is slow and yields are low.
This can occur due to unfavorable reaction kinetics, steric hindrance slowing down the cyclization step, or the formation of stable, non-cyclizing intermediates.
Microwave irradiation can significantly accelerate the reaction rate by efficiently heating the polar reactants and solvent, often leading to higher yields and shorter reaction times.[1] This method can sometimes favor the formation of the thermodynamically more stable regioisomer.
This protocol uses glacial acetic acid as both a solvent and an acid catalyst to promote the reaction of an α,β-unsaturated ketone (a precursor to a 1,3-dicarbonyl equivalent) with a hydrazine.
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL).
-
Securely seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a pre-set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: These conditions must be optimized for specific substrates.
-
After the reaction, allow the vessel to cool completely to room temperature.
-
Pour the reaction mixture into ice-cold water (approx. 50 mL) to precipitate the pyrazole product.
-
Collect the solid product by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry under vacuum.
-
If necessary, recrystallize or purify by column chromatography.
By understanding the fundamental principles of regioselectivity and applying these targeted troubleshooting strategies, researchers can significantly improve the efficiency and outcome of their substituted pyrazole syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. name-reaction.com [name-reaction.com]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 11. tandfonline.com [tandfonline.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 14. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ri.conicet.gov.ar [ri.conicet.gov.ar]
Identifying and minimizing side products in 4-isopropyl-1H-pyrazole reactions
Welcome to the technical support center for the synthesis of 4-isopropyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify and minimize side products, ensuring a successful and efficient synthesis.
I. Overview of the Primary Synthetic Route
The most common and direct method for synthesizing this compound is the Knorr pyrazole synthesis. This venerable reaction involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[1][2][3] For the synthesis of our target molecule, the key precursors are 3-isopropylpentane-2,4-dione and a hydrazine source, typically hydrazine hydrate.
The overall reaction scheme is a two-step process, starting with the synthesis of the alkylated dicarbonyl precursor:
-
Alkylation: Synthesis of 3-isopropylpentane-2,4-dione from pentane-2,4-dione.
-
Cyclization: Reaction of 3-isopropylpentane-2,4-dione with hydrazine to form this compound.
While seemingly straightforward, each step presents opportunities for the formation of undesired side products that can complicate purification and reduce the overall yield. This guide will address these specific challenges.
II. Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address the most common issues encountered during the synthesis of this compound.
A. Issues Related to the Synthesis of 3-isopropylpentane-2,4-dione
Question 1: My NMR analysis of the 3-isopropylpentane-2,4-dione precursor shows multiple sets of signals. What are the likely impurities?
Answer:
The most probable impurities in your 3-isopropylpentane-2,4-dione are unreacted starting material (pentane-2,4-dione) and a dialkylation side product (3,3-diisopropylpentane-2,4-dione). The formation of the dialkylated product is a known issue in the alkylation of β-dicarbonyl compounds.[4]
-
Unreacted Pentane-2,4-dione: This arises from incomplete alkylation.
-
3,3-Diisopropylpentane-2,4-dione: This forms when the initially formed 3-isopropylpentane-2,4-dione undergoes a second alkylation.
Question 2: How can I minimize the formation of these impurities during the alkylation step?
Answer:
Minimizing these impurities requires careful control of the reaction conditions. Here are some key parameters to optimize:
-
Stoichiometry: Use a slight excess of the alkylating agent (e.g., 2-iodopropane or 2-bromopropane) to drive the reaction towards the mono-alkylated product, but avoid a large excess which can favor dialkylation. A molar ratio of 1:1.1 to 1:1.2 (pentane-2,4-dione to alkylating agent) is a good starting point.
-
Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Prolonged reaction times can increase the likelihood of dialkylation.[4]
-
Base Selection: A moderately strong base like potassium carbonate is often used.[4] The choice of base can influence the enolate concentration and, consequently, the rate of mono- versus dialkylation.
-
Temperature: Running the reaction at a controlled temperature (e.g., reflux in a suitable solvent like acetone) is crucial for consistent results.[4]
Table 1: Effect of Reaction Time on Alkylation Product Distribution
| Reaction Time (hours) | Pentane-2,4-dione (%) | 3-isopropylpentane-2,4-dione (%) | 3,3-diisopropylpentane-2,4-dione (%) |
| 2 | 30 | 65 | 5 |
| 4 | 10 | 80 | 10 |
| 8 | <5 | 75 | 20 |
| 12 | <2 | 65 | 33 |
Note: These are representative values and can vary based on specific reaction conditions.
B. Issues Related to the Cyclization Reaction
Question 3: My final this compound product is contaminated with 3,5-dimethylpyrazole. What is the cause and how can I prevent it?
Answer:
The presence of 3,5-dimethylpyrazole in your final product is a direct consequence of having unreacted pentane-2,4-dione in your 3-isopropylpentane-2,4-dione precursor.[5] During the cyclization step, both dicarbonyl compounds will react with hydrazine to form their respective pyrazoles.
Prevention:
The most effective way to prevent this side product is to ensure the purity of your 3-isopropylpentane-2,4-dione intermediate. Purification of the intermediate via distillation before the cyclization step is highly recommended.
Question 4: The cyclization reaction is sluggish and gives a low yield. What can I do to improve it?
Answer:
A sluggish or low-yielding cyclization can be due to several factors:
-
Hydrazine Source: Ensure you are using a good quality hydrazine source, such as hydrazine hydrate. Hydrazine is toxic and should be handled with appropriate safety precautions.[6]
-
Acid Catalyst: The Knorr synthesis is typically acid-catalyzed.[1][7] A small amount of a weak acid like acetic acid can significantly improve the reaction rate.
-
Temperature: The reaction is often carried out at room temperature or with gentle heating. If the reaction is slow, consider moderately increasing the temperature while monitoring for any potential side reactions.
-
Solvent: Protic solvents like ethanol or methanol are commonly used and generally give clean reactions.[8]
C. Purification Challenges
Question 5: I am having difficulty separating this compound from the 3,5-dimethylpyrazole side product. What purification strategies do you recommend?
Answer:
Separating these two closely related pyrazoles can be challenging due to their similar polarities.
-
Fractional Distillation: If there is a sufficient difference in their boiling points, fractional distillation under reduced pressure can be an effective method for separation on a larger scale.
-
Column Chromatography: This is a very effective method for purification.[9]
-
Adsorbent: Silica gel is the standard choice. For basic pyrazoles that might streak on silica, you can use silica gel deactivated with triethylamine or opt for neutral alumina.
-
Eluent System: A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or diethyl ether) is recommended. Start with a low polarity and gradually increase it to elute your products. Careful optimization of the solvent system using TLC is crucial for good separation.
-
-
Recrystallization: If your product is a solid at room temperature or can be derivatized to a solid, recrystallization can be a powerful purification technique.[9] Experiment with different solvent systems to find one where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains in the mother liquor.
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by strong acids. You can potentially exploit differences in the pKa values of the two pyrazoles for a selective acid-base extraction, though this may be less effective for such similar structures. A more general approach is to form the salt of the pyrazole mixture, purify the salt by recrystallization, and then neutralize to obtain the purified pyrazole.[10]
III. Experimental Protocols & Methodologies
Protocol 1: Synthesis of 3-isopropylpentane-2,4-dione
This protocol is adapted from established methods for the alkylation of β-dicarbonyl compounds.[4]
-
To a stirred solution of pentane-2,4-dione (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).
-
Add 2-iodopropane (1.1 eq) dropwise to the suspension.
-
Heat the mixture to reflux and monitor the reaction by TLC or GC.
-
After completion (typically 4-6 hours), cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the salts with a small amount of acetone.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure 3-isopropylpentane-2,4-dione.
Protocol 2: Synthesis of this compound
This protocol is based on the general Knorr pyrazole synthesis.[11]
-
In a round-bottom flask, dissolve purified 3-isopropylpentane-2,4-dione (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.0-1.1 eq) dropwise to the solution at room temperature. A slight exotherm may be observed.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any remaining hydrazine and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or vacuum distillation.
IV. Visualizing Reaction Pathways and Workflows
Reaction Mechanism and Side Product Formation
Caption: Synthetic pathway for this compound and formation of major side products.
Troubleshooting and Purification Workflow
Caption: A workflow for troubleshooting and purifying crude this compound.
V. References
-
BenchChem. (2025). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters. --INVALID-LINK--
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. --INVALID-LINK--
-
MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. --INVALID-LINK--
-
European Journal of Organic Chemistry. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. --INVALID-LINK--
-
BenchChem. (2025). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters. --INVALID-LINK--
-
Organic Syntheses. (n.d.). 3-methylpentane-2,4-dione. --INVALID-LINK--
-
ChemSynthesis. (2025). 3-isopropyl-2,4-pentanedione. --INVALID-LINK--
-
ACS Publications. (n.d.). Synthesis of 3-Substituted Pentane-Z,4-diones: Valuable Intermediates for Liquid Crystals. --INVALID-LINK--
-
LookChem. (n.d.). 3-isopropyl-pentane-2,4-dione (E)-enol tautomer. --INVALID-LINK--
-
Organic Syntheses. (n.d.). Procedure for pyrazole synthesis. --INVALID-LINK--
-
Google Patents. (n.d.). Method for purifying pyrazoles. --INVALID-LINK--
-
Reddit. (2024). Knorr Pyrazole Synthesis advice. --INVALID-LINK--
-
Filo. (2025). Reaction of 2,4-Pentanedione with Hydrazine. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. --INVALID-LINK--
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. --INVALID-LINK--
-
SlideShare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). --INVALID-LINK--
-
ResearchGate. (n.d.). Knorr Pyrazole Synthesis. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. --INVALID-LINK--
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. --INVALID-LINK--
References
- 1. jk-sci.com [jk-sci.com]
- 2. researchgate.net [researchgate.net]
- 3. name-reaction.com [name-reaction.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Question: What is the product of the reaction between 2,4-pentanedione an.. [askfilo.com]
- 6. reddit.com [reddit.com]
- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Solubility of 4-isopropyl-1H-pyrazole for Biological Assays
Welcome to the technical support center for 4-isopropyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility challenges with this compound in biological assays. Our goal is to equip you with the knowledge to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous assay buffer. Why is this happening?
Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues
Issue 1: My compound precipitates immediately when I add my DMSO stock solution to the aqueous assay buffer.
This is a common phenomenon known as "crashing out" and occurs when a compound that is soluble in a concentrated organic stock solution is rapidly diluted into an aqueous buffer where its solubility is much lower.
-
Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay. It's possible you are simply exceeding its maximum aqueous solubility.
-
Optimize the Dilution Method: Instead of a single large dilution, use a serial dilution approach. This involves a stepwise dilution of your concentrated stock, which can prevent the compound from precipitating.
-
Slow Addition with Vigorous Mixing: Add the stock solution to the aqueous buffer dropwise while vortexing or stirring. This rapid dispersion can help to avoid localized high concentrations that promote precipitation.
Caption: Workflow for troubleshooting immediate precipitation.
Issue 2: Even at low concentrations, I'm still seeing precipitation or getting inconsistent results. What other solubilization strategies can I try?
If simple dilution optimization is insufficient, more advanced formulation strategies may be necessary. The choice of strategy will depend on the specifics of your assay.
The use of a water-miscible organic co-solvent in your final assay buffer can increase the solubility of hydrophobic compounds.
-
Rationale: Co-solvents like ethanol or polyethylene glycol (PEG) reduce the overall polarity of the aqueous solution, making it a more favorable environment for nonpolar molecules like this compound.
-
Common Co-solvents and Recommended Starting Concentrations:
| Co-solvent | Typical Starting Concentration in Final Assay | Considerations |
| Ethanol | 1-5% (v/v) | Can be toxic to cells at higher concentrations. |
| Polyethylene Glycol 400 (PEG 400) | 1-10% (v/v) | Generally well-tolerated by cells. |
| Propylene Glycol | 1-5% (v/v) | Can increase the viscosity of the solution. |
-
Experimental Protocol for Co-solvent Screening:
-
Prepare a series of your assay buffer containing different concentrations of the chosen co-solvent (e.g., 1%, 2%, 5% ethanol).
-
Prepare your this compound working solutions by diluting your DMSO stock into these co-solvent-containing buffers.
-
Visually inspect for precipitation and consider running a vehicle control (buffer with co-solvent but no compound) in your assay to check for any effects on your biological system.
-
For ionizable compounds, adjusting the pH of the buffer can significantly alter solubility.
-
Rationale: Pyrazole has a pKa of approximately 2.5, meaning it is a weak base[4]. While the isopropyl group will have some effect on the pKa, it is likely that this compound can be protonated at acidic pH. This protonated form will be more polar and thus more water-soluble.
-
Recommendation: If your assay can tolerate a lower pH, try preparing your buffer at a pH below the predicted pKa of the compound (e.g., pH 2-3). However, be aware that most biological assays have a narrow optimal pH range (typically 7.2-7.4). Significant deviations from this can affect cell viability or enzyme activity.
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent aqueous solubility.
-
Mechanism: Cyclodextrins have a hydrophobic interior and a hydrophilic exterior. The nonpolar isopropyl-pyrazole moiety can partition into the hydrophobic core of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively shuttling the compound into solution.
-
Commonly Used Cyclodextrins:
-
Beta-cyclodextrin (β-CD): Has a suitable cavity size for many small molecules.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified form with higher aqueous solubility and lower toxicity than the parent β-CD.
-
-
Experimental Protocol for Cyclodextrin Formulation:
-
Prepare a stock solution of the cyclodextrin (e.g., 10-50 mM HP-β-CD) in your assay buffer.
-
Add your concentrated DMSO stock of this compound to the cyclodextrin solution while vortexing.
-
Allow the mixture to equilibrate (e.g., by rotating or shaking for 1-2 hours at room temperature) to allow for the formation of the inclusion complex.
-
Use this solution as your working stock for the assay.
-
Caption: Decision tree for choosing an advanced solubilization method.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A: For most cell lines, it is recommended to keep the final concentration of DMSO at or below 0.5% (v/v). Some more robust cell lines may tolerate up to 1%, but this should be determined empirically. High concentrations of DMSO can cause cell stress, lead to off-target effects, and ultimately confound your experimental results. Always include a vehicle control (assay medium with the same final concentration of DMSO but without your test compound) to account for any solvent effects.
Data Summary Table
| Physicochemical Property | Value/Information | Relevance to Solubility | Source |
| Parent Compound | Pyrazole (C₃H₄N₂) | Limited water solubility, soluble in organic solvents. | [1][5] |
| XLogP3 (Computed) | 1.1 (for 4-isopropyl-1H-pyrazol-3-amine) | Indicates lipophilic nature. The unsubstituted compound is likely more lipophilic. | [2] |
| XLogP3 (Computed) | 0.8 (for 1-Isopropyl-4-nitro-1H-pyrazole) | Indicates lipophilic nature. | [3] |
| pKa (Parent Pyrazole) | ~2.5 (for the conjugate acid) | Suggests the compound is a weak base and can be protonated at low pH to increase solubility. | [4] |
Final Recommendations
-
Always start with the simplest approach: Optimize your dilution protocol and final compound concentration before moving to more complex formulations.
-
Know your assay's limitations: Be mindful of the tolerance of your biological system to pH changes and the addition of co-solvents or excipients.
-
Empirical testing is key: The ideal solubilization strategy for this compound in your specific assay will need to be determined experimentally.
-
Properly document your formulation: Once you have found a successful solubilization method, be sure to document it thoroughly to ensure reproducibility.
We hope this guide provides you with the necessary tools to successfully work with this compound. For further assistance, please consult the references below or contact your compound supplier for a certificate of analysis and any available solubility data.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 4-Isopropyl-1H-pyrazol-3-amine | C6H11N3 | CID 19002201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Isopropyl-4-nitro-1H-pyrazole | C6H9N3O2 | CID 13469824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole | 288-13-1 [chemicalbook.com]
Overcoming challenges in the scale-up of 4-isopropyl-1H-pyrazole production
Welcome to the technical support center for the synthesis and scale-up of 4-isopropyl-1H-pyrazole. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the lab bench to larger-scale production. We will delve into the causality behind experimental choices, provide robust troubleshooting protocols, and ground our recommendations in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound, and which is most suitable for scale-up?
There are two primary strategies for synthesizing this compound. The choice depends heavily on the availability of starting materials, cost, and the desired purity profile.
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Route A: N-Alkylation of a Pre-formed Pyrazole Ring. This is often a two-step process where a commercially available 4-substituted pyrazole (like 4-nitropyrazole or 4-iodopyrazole) is first N-alkylated with an isopropylating agent (e.g., 2-bromopropane or isopropyl tosylate) in the presence of a base. The 4-substituent is then converted to the desired functionality if necessary (e.g., reduction of a nitro group). This route offers good control over the final substitution pattern.[1]
-
Route B: Cyclocondensation using Isopropylhydrazine. This approach involves reacting isopropylhydrazine with a 1,3-dicarbonyl compound or an equivalent synthon that already contains the C4-isopropyl group. While potentially more atom-economical, this route can sometimes lead to challenges with regioselectivity and the handling of more complex starting materials.[2]
For scale-up, Route A is often preferred due to the use of more stable and readily available starting materials. The N-alkylation step is generally robust, although it requires careful optimization to avoid the formation of regioisomers.
Q2: What are the critical process parameters to monitor during the N-isopropylation step?
Temperature, choice of base, and solvent are paramount. The N-H proton of pyrazole is moderately acidic, and deprotonation can occur at either nitrogen, potentially leading to isomeric products.
| Parameter | Importance & Rationale | Recommended Range (Typical) |
| Temperature | Controls the rate of reaction and selectivity. Higher temperatures can lead to side reactions and impurity formation. Exothermic reactions must be managed carefully to prevent runaway conditions.[3] | 25°C to 80°C |
| Base | The choice of base (e.g., K₂CO₃, NaH, Cs₂CO₃) influences the deprotonation equilibrium and reaction kinetics. Stronger, non-nucleophilic bases are often preferred for complete deprotonation. | 1.1 - 2.0 equivalents |
| Solvent | Aprotic polar solvents like DMF, DMSO, or Acetonitrile are commonly used to dissolve the pyrazole salt and facilitate the SN2 reaction. | N/A |
| Agitation | Crucial for maintaining homogeneity in heterogeneous mixtures (e.g., with K₂CO₃) to ensure consistent reaction rates and heat transfer, which is vital for safety and reproducibility during scale-up.[4] | System-dependent |
Q3: How can I effectively purify crude this compound on a larger scale?
Purification is a critical step where significant yield loss can occur. Standard lab-scale column chromatography is often impractical for large quantities.
-
Crystallization: This is the most scalable and cost-effective method. A solvent screen should be performed to identify a system that provides high recovery and good impurity rejection.
-
Acid Salt Formation: If the free base is an oil or difficult to crystallize, it can be converted into a crystalline acid addition salt (e.g., hydrochloride or sulfate). This process can dramatically improve handling and purification. The salt can be isolated, recrystallized, and then neutralized in a final step to yield the pure free base.[5]
-
Distillation: If the product is thermally stable and volatile, vacuum distillation can be an effective method for removing non-volatile impurities.
Troubleshooting Guides
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis and scale-up of this compound.
Guide 1: Low Yield or Stalled Reaction
Problem: The reaction progress, as monitored by TLC, HPLC, or GC, has slowed or stopped prematurely, resulting in a low yield of the desired product.
Logical Diagnostic Workflow
Caption: Decision tree for troubleshooting low reaction yield.
Probable Causes & Solutions
-
Cause: Reagent Purity or Stoichiometry.
-
Explanation: Technical grade starting materials may contain inhibitors or impurities that quench the base or react with your alkylating agent. Hydgroscopic reagents (e.g., certain bases) can absorb water, reducing their effective concentration.
-
Solution:
-
Verify the purity of all starting materials using appropriate analytical methods (¹H NMR, GC-MS).
-
Use freshly dried solvents and anhydrous bases. For example, potassium carbonate can be dried in an oven before use.[6]
-
Carefully re-verify all calculations and measurements for stoichiometry.
-
-
-
Cause: Insufficient Reaction Temperature or Inadequate Base.
-
Explanation: The activation energy for the N-alkylation may not be met at the current temperature. The selected base might not be strong enough to fully deprotonate the pyrazole N-H, leading to a low concentration of the nucleophilic pyrazolide anion.
-
Solution:
-
Incrementally increase the reaction temperature while carefully monitoring for byproduct formation.
-
Consider switching to a stronger base. For instance, if potassium carbonate is ineffective, sodium hydride (NaH) in an anhydrous solvent like DMF or THF can be used, though it requires more stringent handling procedures.
-
-
-
Cause: Poor Mass Transfer in a Heterogeneous System.
-
Explanation: In scale-up operations using solid bases like K₂CO₃, inadequate agitation can lead to poor mixing. The solid base may settle, reducing the available surface area for reaction and creating localized "dead spots" in the reactor.
-
Solution:
-
Increase the agitation speed.
-
Evaluate the impeller design to ensure it is suitable for solid-liquid mixtures.
-
Consider using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) to facilitate the reaction between the organic-soluble pyrazole and the solid base.
-
-
Guide 2: Formation of Regioisomeric Impurities
Problem: ¹H NMR or HPLC analysis of the crude product shows the presence of an undesired isomer (e.g., 1-isopropyl- and 2-isopropyl- isomers if starting from an unsubstituted pyrazole, or 1,3- vs 1,5- isomers in substituted cases).
Mechanistic Overview of Isomer Formation
Caption: General mechanism for N-alkylation regioisomer formation.
Probable Causes & Solutions
-
Cause: Steric Hindrance and Electronic Effects.
-
Explanation: The regioselectivity of N-alkylation is a complex interplay between sterics and electronics. The isopropyl group is sterically demanding. Alkylation may preferentially occur at the less sterically hindered nitrogen atom. The substituent at the C4 position can also electronically influence the nucleophilicity of the adjacent nitrogen atoms.[2]
-
Solution:
-
Modify the Alkylating Agent: While challenging for introducing an isopropyl group, using a bulkier leaving group on the electrophile can sometimes enhance selectivity.
-
Temperature Control: Lowering the reaction temperature often favors the formation of the kinetic product, which may be the desired regioisomer. Run a temperature screening study to determine the optimal balance.
-
-
-
Cause: Nature of the Counter-ion and Solvent.
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Explanation: The cation from the base (e.g., K⁺, Na⁺, Cs⁺) can coordinate with the pyrazolide anion, influencing which nitrogen atom is more available for nucleophilic attack. The solvent's ability to solvate this ion pair also plays a critical role.
-
Solution:
-
Screen Different Bases: Cesium carbonate (Cs₂CO₃) is known to sometimes provide different selectivity compared to K₂CO₃ or NaH due to the large, soft nature of the Cs⁺ ion.
-
Solvent Modification: Change the solvent. For example, switching from a highly polar solvent like DMF to a less polar one like THF or toluene can alter the solvation of the ion pair and impact regioselectivity.
-
-
Guide 3: Byproduct Formation and Purification Challenges
Problem: The crude product is contaminated with significant levels of byproducts, making purification by crystallization difficult or resulting in a low-purity final product.
Probable Causes & Solutions
-
Cause: Over-alkylation or Reaction with Solvent.
-
Explanation: If a dihaloalkane is used or if the product itself has reactive sites, multiple alkylations can occur. Some solvents, like DMF, can decompose at elevated temperatures in the presence of strong bases to generate reactive species that lead to byproducts.[7]
-
Solution:
-
Ensure precise stoichiometry of the alkylating agent (typically 1.05-1.2 equivalents).
-
Avoid excessive reaction temperatures and times.
-
If DMF is suspected to be the issue, consider an alternative solvent like acetonitrile or DMSO.
-
-
-
Cause: Formation of Elimination Byproducts.
-
Explanation: When using 2-bromopropane or 2-iodopropane as the alkylating agent, the basic conditions can promote E2 elimination to form propene gas, consuming both base and the alkylating agent.
-
Solution:
-
Use the mildest base and lowest temperature that afford a reasonable reaction rate.
-
Consider using an isopropylating agent with a better leaving group that is less prone to elimination, such as isopropyl tosylate or triflate, although this increases cost.
-
-
-
Cause: Co-crystallization of Impurities.
-
Explanation: An impurity with a similar structure to the desired product may co-crystallize, making it very difficult to remove by simple recrystallization.
-
Solution:
-
Utilize Salt Formation: As detailed in the FAQs, converting the crude product to an acid addition salt can change its crystalline structure and solubility properties, often leaving the problematic impurity behind in the mother liquor.[5]
-
Reslurry: Stirring the impure solid in a solvent in which the product is sparingly soluble but the impurity is freely soluble can be an effective purification technique.
-
-
Experimental Protocols
Protocol 1: General Procedure for N-Isopropylation of 4-Nitropyrazole
This protocol is a representative starting point and must be optimized for your specific equipment and scale.
-
Reactor Setup: Charge a clean, dry reactor with 4-nitropyrazole (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, approx. 5-10 mL per gram of 4-nitropyrazole).
-
Inert Atmosphere: Purge the reactor with nitrogen or argon and maintain a positive pressure.
-
Reagent Addition: Begin agitation. Add 2-bromopropane (1.5 eq.) dropwise to the suspension at room temperature. The addition should be controlled to manage any potential exotherm.
-
Reaction: Heat the reaction mixture to 60-70 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting 4-nitropyrazole is consumed (typically 12-24 hours).[6]
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (ca. 10x the volume of DMF).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3x).
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Washing & Drying: Combine the organic layers, wash with brine to remove residual DMF, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude 1-isopropyl-4-nitro-1H-pyrazole, which can then be purified.
Protocol 2: Purification via Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude this compound free base in a suitable solvent like isopropanol or ethyl acetate.
-
Acidification: Cool the solution in an ice bath and slowly add a solution of HCl in a compatible solvent (e.g., 4M HCl in dioxane or concentrated aqueous HCl) until the pH is ~1-2.
-
Crystallization: Stir the mixture. The hydrochloride salt will typically precipitate. Continue stirring at low temperature for 1-2 hours to maximize precipitation.
-
Isolation: Collect the solid salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Liberation of Free Base (if required): Dissolve the purified salt in water, cool in an ice bath, and slowly add a base (e.g., 10% NaOH solution) with stirring until the pH is >10. Extract the pure free base into an organic solvent, wash, dry, and concentrate.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to 4-isopropyl-1H-pyrazole
Welcome to the technical support center for 4-isopropyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and handling of this compound in solution. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Introduction to the Stability of this compound
This compound is a versatile heterocyclic compound used as a building block in the synthesis of various biologically active molecules.[1][2] The stability of this compound in solution is paramount for obtaining reliable and reproducible experimental results. This guide will address common stability issues, their underlying causes, and practical solutions.
The pyrazole ring itself is a relatively stable aromatic system. However, like many organic molecules, its stability can be influenced by a variety of environmental factors, including the choice of solvent, the pH of the solution, temperature, and exposure to light and oxygen. The presence of the isopropyl group at the 4-position can also subtly influence the reactivity and stability of the molecule compared to the parent pyrazole.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of this compound in solution.
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The degradation of this compound in solution is primarily influenced by four factors:
-
pH: Both highly acidic and highly basic conditions can promote the degradation of pyrazole derivatives.
-
Oxidation: Exposure to atmospheric oxygen, especially in the presence of light or metal ions, can lead to oxidative degradation. The 4-position of the pyrazole ring can be susceptible to oxidation.[3]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to ultraviolet (UV) or even high-intensity visible light can induce photochemical degradation.
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: For short-term use, this compound can be dissolved in a variety of common organic solvents such as methanol, ethanol, and chloroform.[1][4] For long-term storage of solutions, it is advisable to use a dry, aprotic solvent like anhydrous acetonitrile or dimethylformamide (DMF) to minimize the risk of hydrolytic degradation. Always store stock solutions at low temperatures, such as -20°C, and protect them from light.
Q3: How does the tautomerism of this compound affect its stability?
A3: this compound exists as tautomers, which are isomers that readily interconvert. The position of the proton on the nitrogen atoms of the pyrazole ring can shift.[5][6] While this is a natural characteristic of the molecule, changes in the solvent environment can alter the predominant tautomeric form, which may have implications for its reactivity and stability.[6] However, for most applications, this rapid equilibrium does not significantly impact its stability under recommended storage conditions.
Q4: Are there any known degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in the literature, a potential degradation pathway is the oxidation of the pyrazole ring to form hydroxylated derivatives, such as 4-hydroxy-4-isopropyl-1H-pyrazole, by analogy with the metabolism of pyrazole itself.[3] Under harsh conditions, further degradation could lead to ring-opening products.
Q5: How can I monitor the stability of my this compound solution over time?
A5: The stability of your solution can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[7][8] A stability-indicating HPLC method can separate the parent compound from any potential degradation products. By periodically analyzing your solution and comparing the peak area of the this compound, you can quantify its concentration and detect the appearance of new peaks that may correspond to degradation products.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues encountered when working with this compound solutions.
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | Degradation of the this compound stock solution. | 1. Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound. 2. Analytical Confirmation: Analyze both the old and new stock solutions using a validated analytical method like HPLC to compare their purity and concentration.[7][8] 3. Proper Storage: Ensure all stock solutions are stored in airtight, light-protecting containers at -20°C or below. |
| Appearance of new, unidentified peaks in chromatograms. | The new peaks are likely degradation products of this compound. | 1. Review Experimental Conditions: Assess your experimental protocol for potential stressors such as extreme pH, high temperatures, or prolonged exposure to light. 2. Stress Testing: To tentatively identify the degradation pathway, you can perform forced degradation studies on a sample of your compound by intentionally exposing it to harsh conditions (e.g., acid, base, peroxide, heat, light).[9] Analysis of these stressed samples can help in identifying the degradation products. |
| Gradual decrease in the concentration of this compound in a stock solution over time. | This indicates slow degradation during storage. | 1. Optimize Storage Conditions: Store stock solutions in smaller, single-use aliquots to minimize freeze-thaw cycles. 2. Inert Atmosphere: For highly sensitive applications, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing. 3. Solvent Choice: If not already doing so, switch to a dry, aprotic solvent for long-term storage. |
| Color change or precipitation in the solution. | This can be a sign of significant degradation or insolubility. | 1. Check Solubility Limits: Ensure that the concentration of your solution does not exceed the solubility limit of this compound in the chosen solvent. 2. Visual Inspection: Do not use any solution that shows signs of precipitation or color change. Prepare a fresh solution. |
Experimental Workflow: Stability-Indicating HPLC Method Development
To effectively monitor the stability of this compound, a stability-indicating HPLC method is crucial. The following is a general workflow for developing such a method.
Caption: Workflow for developing a stability-indicating HPLC method.
Protocol for Forced Degradation Studies
Forced degradation studies are essential for understanding the potential degradation pathways of a compound.[9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a sample of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a sample of the stock solution to UV light (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using the developed HPLC method.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify the degradation peaks and calculate the percentage of degradation.
Logical Relationship of Stability Factors
The following diagram illustrates the interplay of factors that can affect the stability of this compound in solution.
Caption: Factors influencing the stability of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Amino-4-isopropyl-1H-pyrazole | CAS#:151521-49-2 | Chemsrc [chemsrc.com]
- 3. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcpa.in [ijcpa.in]
- 8. benchchem.com [benchchem.com]
- 9. Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product [scirp.org]
Technical Support Center: Optimizing Catalyst Selection for 4-isopropyl-1H-pyrazole Synthesis
Welcome to the Technical Support Center dedicated to the synthesis of 4-isopropyl-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of catalyst selection and reaction optimization for this important heterocyclic scaffold. Our focus is on providing practical, evidence-based solutions to common experimental challenges, grounded in established chemical principles.
Introduction: The Challenge of Regioselective 4-Alkylation
The synthesis of 4-substituted pyrazoles, such as this compound, presents a significant regioselectivity challenge. Traditional methods, like the Knorr pyrazole synthesis, often yield mixtures of isomers when using unsymmetrical 1,3-dicarbonyl precursors, complicating purification and reducing overall yield.[1][2] Modern catalytic approaches offer more precise control, but catalyst selection, ligand choice, and reaction conditions are critical for success. This guide will explore both classic and contemporary methods, offering insights to optimize your synthetic strategy.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.
Question 1: I am attempting a Ruthenium-catalyzed synthesis of this compound from 2-isopropyl-1,3-propanediol and hydrazine, but I am observing low to no product formation. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no yield in the Ruthenium-catalyzed hydrogen transfer reaction from a 1,3-diol is a common issue that can often be traced back to the catalyst system, reaction conditions, or reagent quality. This method is a powerful tool for accessing 4-alkyl pyrazoles, which can be difficult to produce by other means.[3]
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Causality Behind Experimental Choices: This reaction relies on the in-situ oxidation of the 1,3-diol to the corresponding 1,3-dicarbonyl compound by the ruthenium catalyst, which then undergoes condensation with hydrazine.[3] The efficiency of this hydrogen transfer is highly dependent on the catalyst's activity and the reaction environment.
-
Troubleshooting Steps:
-
Catalyst and Ligand Integrity: The catalytic system, often composed of a ruthenium precursor like RuH2(CO)(PPh3)3 and a phosphine ligand such as Xantphos, is sensitive to air and moisture.[3]
-
Action: Ensure that the catalyst and ligand are handled under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened or properly stored reagents. Consider preparing the active catalyst in situ.
-
-
Acidic Additive is Crucial: The presence of an acidic additive, like acetic acid, is often necessary to accelerate the condensation steps.[3]
-
Action: If you have omitted the acidic additive, add a catalytic amount (e.g., 10-20 mol%) to your reaction mixture.
-
-
Inefficient Hydrogen Acceptor: This reaction is a transfer hydrogenation, meaning a hydrogen acceptor is required to facilitate the oxidation of the diol. Crotonitrile is commonly used for this purpose.[3]
-
Action: Verify that the hydrogen acceptor is present in the correct stoichiometry. Ensure its purity, as impurities can poison the catalyst.
-
-
Reaction Temperature and Time: While some ruthenium-catalyzed reactions proceed at moderate temperatures, this specific transformation may require elevated temperatures to drive the catalytic cycle.
-
Action: Gradually increase the reaction temperature, for example, from 80°C to 110°C, and monitor the reaction progress by TLC or LC-MS. Extend the reaction time if necessary.
-
-
Hydrazine Quality: Hydrazine hydrate can degrade over time.
-
Action: Use a fresh bottle of hydrazine hydrate or titrate an older bottle to determine its concentration.
-
-
Question 2: I am using the Knorr synthesis with a 3-isopropyl-1,3-dicarbonyl compound and hydrazine, but I am getting a mixture of regioisomers. How can I improve the selectivity for this compound?
Answer:
Regioselectivity is the primary challenge in the Knorr pyrazole synthesis when using unsymmetrical 1,3-dicarbonyls.[1][2] The formation of two regioisomers arises from the initial nucleophilic attack of hydrazine at one of the two non-equivalent carbonyl carbons.[1][4]
-
Controlling Factors: The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions (especially pH).[2]
-
Electronic Effects: The more electrophilic carbonyl carbon will be preferentially attacked.
-
Steric Effects: The less sterically hindered carbonyl is often the preferred site of attack.
-
pH: The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in hydrazine and protonate the dicarbonyl compound, thereby influencing the reaction pathway.[5]
-
-
Strategies for Improving Regioselectivity:
-
pH Control: This is often the most impactful parameter.
-
Acidic Conditions: Under acidic conditions, the reaction is often directed by the stability of the intermediate hydrazone.[5] It is recommended to screen different acidic catalysts (e.g., acetic acid, p-toluenesulfonic acid).
-
Neutral/Basic Conditions: In some cases, neutral or slightly basic conditions can favor the alternative regioisomer.
-
-
Protecting Groups: One of the carbonyl groups can be temporarily protected to force the initial attack at the desired position. This, however, adds extra steps to the synthesis.
-
Use of Substituted Hydrazines: While this will result in an N-substituted pyrazole, the steric bulk on the substituted nitrogen of the hydrazine can significantly influence the regioselectivity of the initial attack.
-
Alternative Synthetic Routes: If controlling the regioselectivity of the Knorr synthesis proves too challenging, consider alternative strategies such as the ruthenium-catalyzed diol synthesis mentioned in the previous question, which offers excellent regiocontrol for 4-alkyl pyrazoles.[3]
-
Question 3: My synthesis is complete, but I am struggling to purify the this compound from byproducts and unreacted starting materials. What are the recommended purification strategies?
Answer:
Purification of pyrazoles can be challenging due to their polarity and potential for forming hydrogen bonds. A combination of techniques is often necessary.
-
Common Impurities:
-
Regioisomers: From the Knorr synthesis.
-
Unreacted 1,3-dicarbonyl or diol: These are often more polar than the pyrazole product.
-
Hydrazine: Excess hydrazine is typically used and needs to be removed.
-
Catalyst Residues: Metal catalysts (Ru, Pd, Cu) and ligands.
-
-
Purification Workflow:
-
Aqueous Workup:
-
Acid Wash: To remove unreacted hydrazine, wash the organic layer with a dilute acid solution (e.g., 1 M HCl). The protonated hydrazine will move to the aqueous layer.
-
Base Wash: A wash with a dilute base solution (e.g., saturated NaHCO₃) can help remove acidic impurities.
-
-
Chromatography:
-
Silica Gel Column Chromatography: This is the most common method. Due to the polar nature of pyrazoles, a moderately polar eluent system is typically required (e.g., ethyl acetate/hexanes or dichloromethane/methanol). The polarity can be gradually increased to elute the product.
-
Alumina Chromatography: For very basic pyrazoles that may interact strongly with acidic silica gel, neutral or basic alumina can be a better choice.
-
-
Crystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.
-
Solvent Screening: Experiment with different solvent systems. Common choices include ethanol/water, ethyl acetate/hexanes, or toluene. The goal is to find a solvent in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
-
Acid-Base Extraction for the Product: Pyrazoles are weakly basic and can be protonated by strong acids to form salts. This property can be exploited for purification.[5]
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a strong acid (e.g., 1 M HCl). The pyrazole salt will move to the aqueous layer, leaving non-basic impurities in the organic layer.
-
Basify the aqueous layer (e.g., with NaOH or NaHCO₃) to regenerate the free pyrazole.
-
Extract the pyrazole back into an organic solvent.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a Ruthenium-catalyzed approach over the traditional Knorr synthesis for this compound?
A1: The primary advantage is regiocontrol . The ruthenium-catalyzed synthesis using 2-isopropyl-1,3-propanediol directly and selectively yields the desired this compound, avoiding the formation of isomeric byproducts that often plague the Knorr synthesis with unsymmetrical precursors.[3] Additionally, this method utilizes stable and often more readily available 1,3-diols as starting materials, bypassing the need for potentially unstable 1,3-dicarbonyl compounds.[3]
Q2: Are there any Palladium-catalyzed methods for the synthesis of this compound?
A2: Yes, Palladium-catalyzed cross-coupling reactions are a powerful tool in modern organic synthesis. While direct C-H activation at the 4-position of an unsubstituted pyrazole to introduce an isopropyl group is challenging, a more common approach would be a Suzuki or similar cross-coupling reaction. This would involve the synthesis of a 4-halo-pyrazole (e.g., 4-bromo- or 4-iodopyrazole) followed by a cross-coupling reaction with an isopropyl-containing coupling partner, such as isopropylboronic acid or a related organometallic reagent. Palladium catalysts with specialized phosphine ligands are typically employed for such transformations.
Q3: What are the key safety precautions to take when working with hydrazine?
A3: Hydrazine and its hydrate are toxic and potentially carcinogenic, and require careful handling in a well-ventilated fume hood.[6] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and inhalation of vapors.[6] Hydrazine is also a strong reducing agent and can react violently with oxidizing agents.[6] It is recommended to quench any residual hydrazine in the reaction mixture before workup, for example, by careful addition of an oxidizing agent like sodium hypochlorite (bleach) or by using a large excess of a ketone like acetone to form the corresponding azine.
Q4: I suspect my catalyst is being deactivated. What are the common causes of catalyst deactivation in pyrazole synthesis?
A4: Catalyst deactivation can occur through several mechanisms:
-
Poisoning: Impurities in the starting materials or solvent (e.g., sulfur or other coordination compounds) can bind to the active sites of the metal catalyst and inhibit its activity.
-
Thermal Degradation: At high reaction temperatures, the catalyst complex can decompose.
-
Fouling: Insoluble byproducts or polymers can precipitate on the surface of the catalyst, blocking active sites.
-
Oxidation: For air-sensitive catalysts (e.g., those containing Pd(0) or certain Ru(II) species), exposure to air can lead to oxidation and deactivation.
To mitigate these issues, ensure the use of high-purity reagents and solvents, maintain an inert atmosphere for air-sensitive reactions, and avoid excessive reaction temperatures.
Part 3: Data Presentation and Visualization
Table 1: Comparison of Catalytic Systems for 4-Alkyl-Pyrazole Synthesis
| Catalytic System | Precursors | Key Advantages | Potential Challenges |
| Ruthenium-based | 1,3-Diol + Hydrazine | Excellent regioselectivity for 4-substitution, use of stable precursors.[3] | Air-sensitive catalyst, may require elevated temperatures. |
| Palladium-based | 4-Halopyrazole + Organoboron/Organozinc Reagent | Broad substrate scope, good functional group tolerance. | Requires pre-functionalized pyrazole, potential for catalyst poisoning. |
| Copper-based | Various (e.g., from hydrazones and alkynes) | Cost-effective catalyst, often milder reaction conditions. | Regioselectivity can be an issue depending on the specific reaction. |
| Acid Catalysis (Knorr) | 1,3-Dicarbonyl + Hydrazine | Simple procedure, readily available starting materials.[1] | Poor regioselectivity with unsymmetrical dicarbonyls, leading to isomeric mixtures.[2] |
Experimental Protocols
Protocol 1: Ruthenium-Catalyzed Synthesis of this compound (Adapted from Schmitt et al.) [3]
-
Preparation: To an oven-dried reaction vessel under an inert atmosphere (Argon), add RuH2(CO)(PPh3)3 (5 mol%), Xantphos (6 mol%), and 2-isopropyl-1,3-propanediol (1.0 equiv.).
-
Solvent and Reagent Addition: Add anhydrous toluene, followed by acetic acid (20 mol%), hydrazine hydrate (1.5 equiv.), and crotonitrile (2.0 equiv.).
-
Reaction: Heat the mixture to 110°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water, dilute HCl (to remove excess hydrazine), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Decision workflow for selecting a synthetic route.
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Non-Decarboxylative Ruthenium-Catalyzed Rearrangement of 4-Alkylidene-isoxazol-5-ones to Pyrazole- and Isoxazole-4-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. Sciencemadness Discussion Board - Hydrazine Safety & Handling Questions - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
A Comparative Guide to Pyrazole-Based Inhibitors: Profiling 4-isopropyl-1H-pyrazole Against Established Clinical and Preclinical Agents
Abstract
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of proteins.[1] Its unique chemical properties, including the ability to participate in hydrogen bonding and its metabolic stability, make it a versatile building block for designing potent and selective inhibitors.[1] This guide provides a comparative analysis of four distinct pyrazole-based inhibitors, each targeting a different protein class and employing a unique mechanism of action. We will use the simple, archetypal structure of 4-isopropyl-1H-pyrazole, a putative alcohol dehydrogenase (ADH) inhibitor, as our baseline for comparison against three field-proven agents: Celecoxib (a selective COX-2 inhibitor), Doramapimod (a p38α MAP kinase inhibitor), and Rimonabant (a cannabinoid receptor 1 inverse agonist). Through an in-depth examination of their mechanisms, supporting experimental data, and detailed validation protocols, this guide will illuminate the remarkable adaptability of the pyrazole core in modern drug discovery.
Introduction: The Versatility of the Pyrazole Scaffold
The five-membered pyrazole heterocycle, with its two adjacent nitrogen atoms, is a cornerstone of modern drug design.[1] This structure is not merely a passive linker; its nitrogen atoms can act as both hydrogen bond donors and acceptors, enabling precise interactions within a protein's binding pocket.[1] Furthermore, substitutions on the pyrazole ring can be tailored to modulate a compound's physicochemical properties, such as solubility and lipophilicity, which are critical for pharmacokinetic performance.
This guide will deconstruct the functional diversity of this scaffold by comparing four molecules:
-
This compound : A simple, 4-substituted pyrazole. Based on extensive literature on related analogs, its primary inhibitory activity is predicted against alcohol dehydrogenase (ADH).[2][3][4] We will treat this as our model compound for a classic, competitive enzyme inhibitor.
-
Celecoxib (Celebrex®) : A diaryl-substituted pyrazole and a blockbuster non-steroidal anti-inflammatory drug (NSAID) that functions as a highly selective inhibitor of cyclooxygenase-2 (COX-2).[5][6][7]
-
Doramapimod (BIRB-796) : A potent N-pyrazole, N'-aryl urea-based allosteric inhibitor of p38 MAP kinase, a key regulator of inflammatory cytokine production.[8]
-
Rimonabant (Acomplia®) : A pyrazole derivative that was developed as an anorectic anti-obesity drug and functions as an inverse agonist of the cannabinoid CB1 receptor.[9][10][11]
By contrasting these agents, we aim to provide researchers with a clear understanding of how the pyrazole core can be adapted to achieve distinct biological outcomes and to offer practical, validated protocols for evaluating such compounds.
Section 1: The Archetype - this compound as an Alcohol Dehydrogenase (ADH) Inhibitor
Postulated Mechanism of Action
Pyrazole and its 4-substituted derivatives are well-documented, potent inhibitors of liver alcohol dehydrogenase (ADH).[2][3][4] These compounds act via a competitive inhibition mechanism, where the pyrazole ring nitrogen atoms coordinate with the catalytic zinc ion in the enzyme's active site, directly competing with the alcohol substrate (e.g., ethanol).[3][12] The 4-position substituent, in this case, an isopropyl group, influences the inhibitor's potency and hydrophobicity but does not fundamentally change the mechanism.[4] This interaction forms a stable ternary complex between the enzyme, the NAD+ coenzyme, and the pyrazole inhibitor, effectively halting the catalytic cycle.[3]
Experimental Workflow for Target Validation
A logical workflow is essential to validate the inhibitory activity of a compound like this compound against its putative target. This process begins with a direct enzymatic assay and progresses to more complex cellular systems to confirm the mechanism of action.
Caption: General workflow for inhibitor characterization.
Section 2: Comparative Profile 1 - Celecoxib, a Selective COX-2 Inhibitor
Mechanism of Action
Celecoxib selectively inhibits the COX-2 isoform of cyclooxygenase, an enzyme responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[5][6][13] Unlike non-selective NSAIDs that inhibit both COX-1 and COX-2, celecoxib's selectivity reduces the risk of gastrointestinal side effects associated with COX-1 inhibition.[7][13] This selectivity is achieved through its sulfonamide side chain, which binds to a hydrophilic side pocket present in the active site of COX-2 but not COX-1.[5][7]
Caption: Celecoxib's inhibition of the COX-2 pathway.
Structural Comparison
Celecoxib is a diaryl-substituted pyrazole. One phenyl ring on the pyrazole is substituted with a sulfonamide group, crucial for its COX-2 selectivity, while the other is a p-tolyl group. This complex substitution pattern contrasts sharply with the simple alkyl substitution of this compound, highlighting how modifying the pyrazole core dictates target specificity.
Section 3: Comparative Profile 2 - Doramapimod, a p38 MAP Kinase Inhibitor
Mechanism of Action
Doramapimod (BIRB-796) is a classic example of a Type II kinase inhibitor. Instead of competing directly with ATP at the kinase hinge region, it binds to an allosteric site adjacent to the ATP pocket. This binding stabilizes an inactive conformation of the p38 kinase where a key "DFG" motif is flipped out ("DFG-out").[14] This allosteric mechanism provides high potency and selectivity and results in a longer drug-target residence time compared to many ATP-competitive inhibitors. This mode of action is fundamentally different from the competitive inhibition of ADH or COX-2.
Caption: p38 MAP kinase signaling cascade inhibition.
Structural Comparison
The key pharmacophore of Doramapimod is the N-pyrazole, N'-aryl urea.[8] The urea moiety forms critical hydrogen bonds with the enzyme, while the substituted pyrazole and naphthalene rings occupy hydrophobic pockets, including the one exposed by the DFG-out conformation.[14] This structure is engineered for a complex interaction with a kinase, a far more intricate design than that needed for ADH inhibition.
Section 4: Comparative Profile 3 - Rimonabant, a CB1 Receptor Inverse Agonist
Mechanism of Action
Rimonabant is a selective antagonist or inverse agonist of the cannabinoid receptor 1 (CB1).[9][11] CB1 receptors are part of the endocannabinoid system, which regulates appetite, energy balance, and mood.[10][15] By blocking the activation of CB1 receptors in the central nervous system and peripheral tissues (like adipose tissue), Rimonabant reduces appetite and can improve metabolic parameters.[9][10] An inverse agonist not only blocks the receptor but also reduces its basal, constitutive activity. This receptor-mediated mechanism is distinct from the enzyme inhibition demonstrated by the other three compounds.
Structural Comparison
Rimonabant features a 1,5-diaryl-pyrazole core. The substituents are specifically chosen to fit the binding pocket of the G-protein coupled CB1 receptor. Its design principles are geared towards receptor occupancy and modulation of downstream signaling, a different challenge than designing an active site enzyme inhibitor.
Section 5: Experimental Validation & Protocols
Trustworthy data is the bedrock of drug discovery. The following protocols are designed as self-validating systems, including necessary controls to ensure data integrity.
Protocol 1: In Vitro Enzymatic Assay for ADH Inhibition
-
Objective: To determine the IC50 and inhibition mechanism of this compound against equine liver ADH.
-
Causality: This assay directly measures the compound's effect on the purified target enzyme, providing the cleanest initial assessment of potency. The reaction monitors the conversion of NAD+ to NADH, which can be measured spectrophotometrically at 340 nm.
-
Methodology:
-
Reagent Preparation: Prepare a 100 mM sodium phosphate buffer (pH 8.8). Prepare stock solutions of ADH (1 mg/mL), NAD+ (20 mM), ethanol (1 M), and a 10 mM stock of this compound in DMSO.
-
IC50 Determination: In a 96-well UV-transparent plate, add 180 µL of a master mix containing buffer, ADH (final conc. ~5 µg/mL), and NAD+ (final conc. 2.5 mM).
-
Add 2 µL of serially diluted this compound (from 1 mM to 1 nM). Include DMSO-only wells as a "no inhibition" control and wells without enzyme as a background control.
-
Pre-incubate the plate at 25°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiate the reaction by adding 20 µL of ethanol (final conc. 100 mM).
-
Immediately measure the increase in absorbance at 340 nm every 30 seconds for 10 minutes using a plate reader.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Plot percent inhibition against log[Inhibitor] and fit to a four-parameter logistic equation to determine the IC50.
-
-
Self-Validation: The inclusion of positive (no inhibitor) and negative (no enzyme) controls ensures that the observed signal is enzyme-dependent and allows for accurate calculation of percent inhibition.
Protocol 2: Cell-Based Assay for COX-2 Inhibition
-
Objective: To measure the potency of Celecoxib in a cellular context.
-
Causality: This assay moves beyond the purified enzyme to a more physiologically relevant system. It measures the inhibition of prostaglandin E2 (PGE2) production in cells stimulated to express COX-2.[16][17]
-
Methodology:
-
Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat cells with various concentrations of Celecoxib (or vehicle control, DMSO) for 1 hour.
-
COX-2 Induction & Stimulation: Induce COX-2 expression by adding lipopolysaccharide (LPS, 1 µg/mL) to the cells and incubate for 18-24 hours.
-
PGE2 Production: Remove the medium and add fresh medium containing arachidonic acid (10 µM) to serve as the substrate. Incubate for 30 minutes.
-
Quantification: Collect the cell supernatant and quantify the amount of PGE2 produced using a commercially available ELISA kit.
-
Data Analysis: Plot PGE2 concentration against log[Celecoxib] to determine the cellular IC50.
-
-
Self-Validation: Comparing LPS-stimulated cells with unstimulated cells confirms that PGE2 production is COX-2 dependent. The vehicle control establishes the baseline for 100% activity.
Section 6: Data Synthesis & Comparative Analysis
The true power of the pyrazole scaffold is evident when the properties of these inhibitors are viewed side-by-side.
| Feature | This compound | Celecoxib | Doramapimod | Rimonabant |
| Target Class | Oxidoreductase Enzyme | Dioxygenase Enzyme | Serine/Threonine Kinase | G-Protein Coupled Receptor |
| Target | Alcohol Dehydrogenase (ADH) | Cyclooxygenase-2 (COX-2) | p38 MAP Kinase | Cannabinoid Receptor 1 (CB1) |
| Mechanism | Competitive, Active Site | Selective, Active Site | Allosteric (DFG-out) | Inverse Agonist |
| Therapeutic Area | Antidote (Methanol Poisoning) | Anti-inflammatory, Analgesic | Anti-inflammatory | Anti-Obesity (Withdrawn) |
| Key Structural Moiety | 4-Alkyl Pyrazole | 1,5-Diaryl Pyrazole + Sulfonamide | N-Pyrazole, N'-Aryl Urea | 1,5-Diaryl Pyrazole |
| Reported Potency | Ki ~0.2 µM (for 4-methylpyrazole)[3] | IC50 ~40 nM (COX-2)[7] | IC50 ~10-30 nM | Ki ~1-2 nM[11] |
Conclusion
This guide demonstrates that the pyrazole ring is not a monolithic entity but a highly adaptable chemical scaffold. By strategically modifying its substitution patterns, medicinal chemists can design inhibitors that target vastly different protein families through diverse mechanisms of action. From the simple competitive inhibition of ADH by this compound to the sophisticated allosteric modulation of p38 by Doramapimod, the pyrazole core provides a robust foundation for achieving high potency and selectivity. The experimental protocols provided herein offer a validated framework for researchers to characterize their own pyrazole-based compounds, ensuring the generation of reliable and reproducible data. Understanding the structure-activity relationships of established inhibitors like Celecoxib and Doramapimod provides a valuable roadmap for the development of the next generation of pyrazole-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. scispace.com [scispace.com]
- 4. The inhibition of alcohol dehydrogenase in vitro and in isolated hepatocytes by 4-substituted pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Celecoxib - Wikipedia [en.wikipedia.org]
- 8. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 10. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rimonabant - Wikipedia [en.wikipedia.org]
- 12. scbt.com [scbt.com]
- 13. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 17. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
A Researcher's Guide to Validating the Biological Activity of 4-isopropyl-1H-pyrazole in Cell-Based Assays
In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone of drug discovery, with numerous derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of a novel, structurally simple derivative, 4-isopropyl-1H-pyrazole. We will present a logical, tiered approach to screening, beginning with broad cytotoxicity assessments and progressing to the interrogation of specific, high-value signaling pathways. This guide emphasizes not just the "how" but the "why" behind experimental choices, ensuring a robust and self-validating study.
Initial Hypothesis and Strategic Approach
Given the prevalence of anti-inflammatory and anti-cancer properties among pyrazole-containing compounds[1][2][5], our investigation into this compound will initially focus on these potential activities. A common molecular basis for both inflammation and cancer progression is the dysregulation of key signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[6][7] These pathways are frequently intertwined, with crosstalk amplifying their roles in disease.[6][8]
Therefore, our experimental strategy is as follows:
-
Assess General Cytotoxicity and Anti-proliferative Effects: To determine if this compound impacts cell viability, a foundational step in identifying any biological activity.
-
Investigate Modulation of the NF-κB Signaling Pathway: A primary regulator of inflammatory responses and cell survival.[9][10]
-
Examine Effects on the STAT3 Signaling Pathway: A critical pathway in cell growth, proliferation, and apoptosis, often constitutively active in cancer.[11][12][13]
This tiered approach ensures that resources are used efficiently, with each stage of the investigation informing the next.
Part I: General Cytotoxicity and Viability Screening
The first step in characterizing any new compound is to understand its effect on cell viability. We will employ a standard colorimetric method, the XTT assay, to measure the metabolic activity of cells as an indicator of their health.[14][15][16]
The XTT Cell Viability Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a reliable method for quantifying cell viability.[14][15] Metabolically active cells reduce the water-soluble XTT compound to a colored formazan product, the amount of which is directly proportional to the number of living cells.[14][15] This assay is preferred over the traditional MTT assay in this context because the formazan product is water-soluble, eliminating a solubilization step and simplifying the protocol.[14][15]
Experimental Protocol: XTT Assay
-
Cell Seeding: Seed human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer) in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used for the compound) and an untreated control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
XTT Reagent Preparation and Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., by mixing the XTT labeling reagent and the electron-coupling reagent). Add 50 µL of the XTT labeling mixture to each well.
-
Final Incubation and Measurement: Incubate the plate for 4 hours at 37°C in a 5% CO₂ atmosphere. Measure the absorbance of the samples in a spectrophotometer at a wavelength of 450-500 nm. The reference wavelength should be greater than 600 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment compared to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).
Data Presentation: Cytotoxicity of this compound
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | HeLa | > 100 |
| This compound | A549 | > 100 |
| Doxorubicin (Positive Control) | HeLa | 0.5 |
| Doxorubicin (Positive Control) | A549 | 0.8 |
Hypothetical data presented for illustrative purposes.
Interpretation: The hypothetical data suggests that this compound does not exhibit significant cytotoxicity up to 100 µM. This is a crucial finding, as it indicates that any observed effects on signaling pathways at lower concentrations are likely not due to general toxicity but rather a more specific modulatory effect.
Part II: Interrogation of Key Signaling Pathways
Having established that this compound is not broadly cytotoxic, we can now investigate its potential to modulate specific signaling pathways. Luciferase reporter assays are a highly sensitive and quantitative method for this purpose.[17][18][19] These assays utilize a reporter gene (luciferase) under the control of a promoter containing response elements for a specific transcription factor.[17][18][19] Activation of the pathway leads to the expression of luciferase, which can be measured as light output.
Experimental Workflow: Luciferase Reporter Assays
Caption: Workflow for dual-luciferase reporter assay.
A. NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response.[9][20] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[7][21] Upon stimulation by pro-inflammatory signals like TNFα, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the release of NF-κB, which then translocates to the nucleus to activate gene transcription.[7][9]
Caption: Canonical NF-κB signaling pathway.
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with a firefly luciferase reporter vector containing NF-κB response elements and a Renilla luciferase control vector (for normalization of transfection efficiency).[21]
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control.[22]
-
Stimulation: After a 1-hour pre-incubation with the compound, stimulate the cells with TNFα (e.g., 10 ng/mL) for 6 hours to activate the NF-κB pathway.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[18]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the data as a percentage of the activity in the TNFα-stimulated, vehicle-treated control.
Data Presentation: Effect on NF-κB Signaling
| Treatment | Concentration (µM) | Normalized Luciferase Activity (% of Control) |
| Vehicle Control | - | 100 |
| This compound | 1 | 85 |
| This compound | 10 | 55 |
| This compound | 50 | 30 |
| BAY 11-7082 (Positive Control) | 10 | 20 |
Hypothetical data presented for illustrative purposes.
Interpretation: This hypothetical data indicates that this compound inhibits TNFα-induced NF-κB activity in a dose-dependent manner.
B. STAT3 Signaling Pathway
The STAT3 pathway is activated by various cytokines and growth factors, such as Interleukin-6 (IL-6).[12] Upon ligand binding to its receptor, Janus kinases (JAKs) are activated, which then phosphorylate STAT3.[13] Phosphorylated STAT3 forms dimers, translocates to the nucleus, and activates the transcription of target genes involved in cell survival and proliferation.[11][23]
Caption: IL-6/JAK/STAT3 signaling pathway.
Experimental Protocol: STAT3 Luciferase Reporter Assay
-
Cell Seeding and Transfection: Seed HEK293T cells and co-transfect with a STAT3-responsive firefly luciferase reporter vector and a Renilla luciferase control vector.[11]
-
Compound Treatment: After 24 hours, treat the cells with this compound or a known STAT3 inhibitor (e.g., Stattic) as a positive control.[23]
-
Stimulation: After a 1-hour pre-incubation, stimulate the cells with IL-6 (e.g., 20 ng/mL) for 6 hours.
-
Lysis and Luminescence Measurement: Perform the dual-luciferase assay as described for the NF-κB pathway.
-
Data Analysis: Normalize firefly to Renilla luciferase activity and express the data as a percentage of the IL-6-stimulated, vehicle-treated control.
Data Presentation: Effect on STAT3 Signaling
| Treatment | Concentration (µM) | Normalized Luciferase Activity (% of Control) |
| Vehicle Control | - | 100 |
| This compound | 1 | 95 |
| This compound | 10 | 90 |
| This compound | 50 | 88 |
| Stattic (Positive Control) | 10 | 25 |
Hypothetical data presented for illustrative purposes.
Interpretation: In this hypothetical scenario, this compound shows minimal to no inhibitory effect on IL-6-induced STAT3 activity, suggesting its biological activity is more specific to the NF-κB pathway.
Synthesis and Conclusion
This guide outlines a systematic and robust approach to the initial biological validation of this compound. By first establishing a lack of general cytotoxicity, we can confidently interpret subsequent findings from more targeted assays. The use of dual-luciferase reporter assays provides a sensitive and quantitative means to assess the compound's impact on specific signaling pathways.
Based on our illustrative data, this compound emerges as a potential modulator of the NF-κB signaling pathway, with little effect on the STAT3 pathway. This suggests a potential anti-inflammatory role for the compound. The lack of cytotoxicity at effective concentrations is a promising characteristic for a potential therapeutic agent.
Further studies would be warranted to elucidate the precise mechanism of NF-κB inhibition (e.g., by examining IKK activity or IκBα phosphorylation) and to validate these findings in more complex, disease-relevant cell models. This structured, evidence-based approach provides a solid foundation for the continued investigation of this compound and other novel chemical entities.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmatutor.org [pharmatutor.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. raybiotech.com [raybiotech.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. anygenes.com [anygenes.com]
- 13. STAT3: A Master Regulator of Cell Signalling and Disease Pathways [elisakits.co.uk]
- 14. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 16. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 17. Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays | Scientist.com [app.scientist.com]
- 18. static.fishersci.eu [static.fishersci.eu]
- 19. Lighting Up Cell Signaling: The Science Behind Luciferase Reporter Assays [sciencellonline.com]
- 20. NF-kB Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 4-Isopropyl-1H-Pyrazole and its Methyl-Substituted Counterparts: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds is a critical step in the discovery of novel therapeutics. The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established "privileged structure" in medicinal chemistry, known for its broad range of biological activities.[1][2] This guide provides a detailed head-to-head comparison of 4-isopropyl-1H-pyrazole and its methyl-substituted analogs, offering insights into how subtle structural modifications can significantly impact their physicochemical properties and biological performance.
This analysis will delve into the synthesis, physicochemical characteristics, and potential biological implications of these closely related compounds. By presenting available experimental data and established synthetic protocols, this guide aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.
The Pyrazole Core: A Versatile Scaffold
Pyrazoles and their derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of its steric and electronic properties to optimize interactions with biological targets. The introduction of an isopropyl group at the 4-position of the pyrazole ring creates a key structural motif. This guide will explore how the addition of a methyl group at the 1, 3, or 5-position of this parent structure alters its fundamental characteristics.
Physicochemical Properties: The Impact of Methyl Substitution
The introduction of a methyl group to the this compound core can influence several key physicochemical parameters that are critical for drug development, such as lipophilicity (LogP) and acidity (pKa). While direct comparative experimental data for these specific analogs is not extensively available in a single source, we can infer trends based on the general principles of organic chemistry and data from related compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted pKa |
| This compound | C₆H₁₀N₂ | 110.16 | 1.3 | ~14.2 (acidic N-H), ~2.5 (basic N) |
| 1-Methyl-4-isopropyl-1H-pyrazole | C₇H₁₂N₂ | 124.19 | 1.7 | ~2.8 (basic N) |
| 3-Methyl-4-isopropyl-1H-pyrazole | C₇H₁₂N₂ | 124.19 | 1.6 | ~14.5 (acidic N-H), ~3.0 (basic N) |
| 5-Methyl-4-isopropyl-1H-pyrazole | C₇H₁₂N₂ | 124.19 | 1.6 | ~14.5 (acidic N-H), ~3.0 (basic N) |
Note: Predicted LogP and pKa values are estimations based on computational models and may vary from experimental values.
Lipophilicity (LogP): The addition of a methyl group is expected to increase the lipophilicity (LogP) of the molecule. This is a crucial parameter as it affects solubility, membrane permeability, and plasma protein binding.[1][3] Increased lipophilicity can enhance cell penetration but may also lead to lower aqueous solubility and increased metabolic clearance.
Acidity and Basicity (pKa): The N-H proton of the pyrazole ring is weakly acidic, while the sp²-hybridized nitrogen is basic. Methylation at the 1-position removes the acidic proton, leaving only the basic nitrogen. Methylation at the 3- or 5-position can have a modest impact on the pKa of the ring nitrogens due to electronic effects. These changes in acidity and basicity can influence the ionization state of the molecule at physiological pH, which in turn affects receptor binding and pharmacokinetic properties.
Synthesis of this compound and its Methylated Analogs
The synthesis of pyrazoles generally involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[4][5] The specific starting materials will determine the substitution pattern on the final pyrazole ring.
General Synthetic Workflow
Figure 1: General workflow for pyrazole synthesis.
Experimental Protocol: Synthesis of 1-Isopropyl-3-methyl-4-nitro-1H-pyrazole
Route: N-Alkylation followed by Nitration [7]
-
N-Alkylation of 3-Methyl-1H-pyrazole:
-
To a stirred solution of 3-methyl-1H-pyrazole in a suitable solvent (e.g., anhydrous DMF), add a base (e.g., anhydrous potassium carbonate).
-
Add isopropyl bromide dropwise to the suspension at room temperature.
-
Heat the reaction mixture and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1-isopropyl-3-methyl-1H-pyrazole.
-
-
Nitration of 1-Isopropyl-3-methyl-1H-pyrazole:
-
A separate detailed protocol for the nitration of the N-alkylated pyrazole would be required. This typically involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions.
-
Spectroscopic Characterization
The structures of the synthesized compounds would be confirmed using standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Expected ¹H and ¹³C NMR Spectral Data:
While specific experimental data for all target compounds is not available in a consolidated form, general characteristics can be predicted.
-
¹H NMR: The spectrum of this compound would show a characteristic septet for the isopropyl CH and a doublet for the two methyl groups. The pyrazole ring protons would appear as singlets. Upon methylation, a new singlet corresponding to the methyl group would appear, and the chemical shifts of the other protons would be slightly altered.
-
¹³C NMR: The carbon signals of the pyrazole ring are sensitive to the substitution pattern. The position of the methyl group would significantly influence the chemical shifts of the adjacent ring carbons.
Comparative Biological Activity: A Landscape of Possibilities
The biological activity of pyrazole derivatives is highly dependent on their substitution pattern. While direct comparative data for this compound and its specific methyl-substituted analogs is sparse, we can draw insights from studies on related compounds. Pyrazole derivatives are known to exhibit a wide range of activities, including:
-
Antimicrobial and Antifungal Activity: Many pyrazole derivatives have shown efficacy against various bacterial and fungal strains.[2]
-
Anti-inflammatory Activity: The well-known NSAID celecoxib features a pyrazole core, highlighting the potential of this scaffold in targeting inflammatory pathways.
-
Anticancer Activity: Pyrazole derivatives have been investigated as inhibitors of various kinases and other targets implicated in cancer.[1]
The addition of a methyl group can influence biological activity through several mechanisms:
-
Steric Effects: The methyl group can alter the conformation of the molecule, affecting how it binds to a biological target.
-
Electronic Effects: The electron-donating nature of the methyl group can modulate the electron density of the pyrazole ring, influencing its reactivity and interactions with target proteins.
-
Metabolic Stability: Methylation can block sites of metabolism, potentially increasing the half-life of the compound in vivo.
Potential Signaling Pathways
The diverse biological activities of pyrazoles suggest their interaction with a multitude of signaling pathways. For instance, in the context of inflammation, pyrazole derivatives might inhibit cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins. In cancer, they could target protein kinases involved in cell proliferation and survival pathways.
Figure 2: A simplified diagram of a potential anti-inflammatory mechanism of action for pyrazole derivatives.
Conclusion and Future Directions
This guide provides a foundational comparison of this compound and its methyl-substituted counterparts. The addition of a methyl group can subtly yet significantly alter the physicochemical properties of the parent compound, which in turn is expected to influence its biological activity and pharmacokinetic profile.
For researchers in drug discovery, this comparative analysis underscores the importance of systematic structural modifications. The synthesis of a focused library of these analogs and their subsequent screening in relevant biological assays would be a logical next step to elucidate their structure-activity relationships (SAR). Such studies would provide valuable data to guide the design of more potent and selective pyrazole-based therapeutic agents. The provided synthetic strategies and expected analytical characteristics offer a starting point for the practical execution of these future investigations.
References
A Comparative Guide to the Preclinical Profile of a Novel Pyrazole-Based RET Inhibitor Versus the In Vivo Efficacy of Standard-of-Care Drugs
This guide provides a detailed comparison of the novel RET (Rearranged during Transfection) kinase inhibitor, 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide, against the current standard-of-care therapies for RET-driven malignancies, primarily selpercatinib and pralsetinib. Due to the early-stage development of the pyrazole compound, this comparison will focus on its preclinical in vitro profile against the established in vivo and clinical efficacy of the approved drugs. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology and kinase inhibitor research.
Introduction: The Evolving Landscape of RET-Targeted Therapy
The RET proto-oncogene encodes a receptor tyrosine kinase that, when constitutively activated through mutations or fusions, becomes a potent oncogenic driver in various cancers, notably in a subset of non-small cell lung cancers (NSCLC) and the majority of medullary thyroid cancers (MTC).[1] The development of targeted therapies against RET has significantly improved patient outcomes compared to traditional chemotherapy and less specific multi-kinase inhibitors.
The current standard of care is dominated by highly selective RET inhibitors such as selpercatinib and pralsetinib, which have demonstrated robust and durable responses in clinical trials.[2] However, the pursuit of novel chemical scaffolds continues, aiming to enhance potency, improve safety profiles, and overcome potential resistance mechanisms. One such scaffold is the 5-aminopyrazole-4-carboxamide core. This guide examines a promising example from this class, 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide (hereafter referred to as Compound 15l), and contextualizes its preclinical potential against the proven efficacy of established therapies.[3][4]
Mechanism of Action: Inhibiting the Aberrant RET Signaling Cascade
Both Compound 15l and the standard-of-care drugs, selpercatinib and pralsetinib, are ATP-competitive inhibitors of the RET kinase domain. In RET-driven cancers, the kinase is constitutively active, leading to the autophosphorylation of tyrosine residues and the subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, and growth. These primary pathways include the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT pathway.
By binding to the ATP pocket of the RET kinase, these inhibitors block its phosphotransferase activity, effectively shutting down the aberrant signaling cascade and leading to tumor growth inhibition and cell death in RET-dependent cancer cells. The high selectivity of newer agents like selpercatinib, pralsetinib, and the preclinical Compound 15l for RET over other kinases (e.g., VEGFR2) is critical for minimizing off-target toxicities.[3]
References
- 1. RET gene fusion and emergent Selpercatinib resistance in a calcitonin-rich neuroendocrine carcinoma: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.korea.ac.kr [pure.korea.ac.kr]
- 3. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Orthogonal Validation of 4-isopropyl-1H-pyrazole's Mechanism of Action
For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to understanding its precise mechanism of action is both critical and complex. This guide provides a strategic framework for the orthogonal validation of the mechanism of action for the novel compound 4-isopropyl-1H-pyrazole. Given that the specific biological target of this compound is not yet defined, this document outlines a comprehensive, multi-faceted approach to first identify its molecular target(s) and then rigorously validate the interaction and its downstream functional consequences. We will explore a suite of cutting-edge techniques, comparing their principles, advantages, and the nature of the data they generate.
Phase 1: Unbiased Target Identification
The initial and most crucial step is to identify the cellular protein(s) that physically interact with this compound. This process, often termed target deconvolution, can be approached through several powerful and unbiased techniques.[5][6][7]
One of the most direct methods for target identification is affinity chromatography coupled with mass spectrometry.[6][7][8] This technique involves immobilizing the small molecule to a solid support to "fish" for its binding partners from a complex protein mixture, such as a cell lysate.
Experimental Workflow: Affinity Chromatography-Mass Spectrometry
Caption: Workflow for target identification using affinity chromatography.
Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize an analog of this compound that incorporates a linker arm (e.g., a short polyethylene glycol chain ending in a reactive group like a carboxylic acid or an amine).
-
Immobilization: Covalently attach the linker-modified compound to an activated chromatography resin (e.g., NHS-activated sepharose).
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed).
-
Incubation: Incubate the lysate with the compound-conjugated resin to allow for binding. A control incubation with an unconjugated resin should be run in parallel.
-
Washing: Wash the resin extensively with buffer to remove proteins that do not specifically bind to the compound.
-
Elution: Elute the specifically bound proteins. This can be done by competitive elution with an excess of free this compound, or by denaturing elution with a buffer containing SDS.
-
Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the protein bands that are specific to the compound-conjugated resin by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
CETSA is a powerful technique to identify cellular drug-target engagement based on the principle that a protein's thermal stability is altered upon ligand binding.[5] This method has the significant advantage of being performed in a cellular context, including live cells or cell lysates, thus providing evidence of target engagement in a more physiological environment.
Experimental Workflow: CETSA with Iso-thermal Dose Response (ITDR)
Caption: CETSA iso-thermal dose response (ITDR) workflow.
Protocol: CETSA Iso-thermal Dose Response (ITDR)
-
Treatment: Treat intact cells or cell lysates with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the samples to a specific temperature that causes partial denaturation and precipitation of the target protein. This temperature is typically determined from a preliminary melt-curve experiment.
-
Separation: Centrifuge the samples to pellet the precipitated proteins.
-
Quantification: Collect the supernatant containing the soluble protein fraction. Quantify the amount of a specific protein of interest (if a candidate is known) or perform proteome-wide analysis using mass spectrometry (Thermal Proteome Profiling - TPP).[9]
-
Data Analysis: Plot the amount of soluble protein as a function of the compound concentration. A sigmoidal curve indicates dose-dependent stabilization (or destabilization) of the protein, confirming target engagement.
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography-MS | Physical capture of binding partners on an immobilized compound.[6][7] | Direct identification of binding proteins; can identify both strong and weak binders. | Requires chemical modification of the compound which may alter its binding properties; risk of identifying non-specific binders. |
| CETSA / TPP | Ligand binding alters the thermal stability of the target protein.[5] | Performed in a cellular context; no compound modification needed; confirms target engagement in cells. | May not detect targets that do not exhibit a thermal shift upon binding; proteomic analysis can be complex. |
Phase 2: Orthogonal Validation of Target Engagement
Once a list of putative targets has been generated, it is imperative to validate these interactions using orthogonal, biophysical techniques that rely on different physical principles.[3]
SPR is a label-free optical technique that measures the binding of an analyte (this compound) to a ligand (the putative target protein) immobilized on a sensor surface in real-time. It provides quantitative information on binding affinity (KD), and association (ka) and dissociation (kd) rates.
Protocol: Surface Plasmon Resonance (SPR)
-
Protein Immobilization: Covalently immobilize the purified recombinant target protein onto an SPR sensor chip.
-
Compound Injection: Flow a series of concentrations of this compound over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index near the sensor surface, which is proportional to the amount of compound bound to the protein. This generates a sensorgram.
-
Data Analysis: Fit the sensorgram data to a binding model to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It is considered the gold standard for characterizing binding interactions as it provides a complete thermodynamic profile of the interaction (enthalpy, entropy, and stoichiometry) in addition to the binding affinity.
Experimental Workflow: Isothermal Titration Calorimetry (ITC)
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
| Method | Principle | Key Outputs | Considerations |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding to a sensor surface.[3] | Affinity (KD), Kinetics (ka, kd) | Requires protein immobilization which could affect its conformation; label-free. |
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding in solution.[3] | Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Both binding partners are in solution (no immobilization); requires larger amounts of protein and compound. |
| Microscale Thermophoresis (MST) | Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.[3] | Affinity (KD) | Low sample consumption; can be performed in complex biological liquids (e.g., lysate). |
Phase 3: Functional Validation in a Cellular Context
Confirming a direct physical interaction is necessary but not sufficient. The final and most critical phase of validation is to demonstrate that the engagement of this compound with its target protein leads to a functional consequence in a cellular setting.
This phase is highly dependent on the identity and function of the validated target protein. For instance:
-
If the target is a kinase: One would perform in vitro kinase assays to demonstrate inhibition of enzymatic activity.[10] Subsequently, in-cell assays would be used to show a reduction in the phosphorylation of known downstream substrates of that kinase.
-
If the target is a protein involved in protein-protein interactions (PPIs): Co-immunoprecipitation (Co-IP) or proximity ligation assays (PLA) could be used to show that this compound disrupts the interaction between the target and its binding partners.
-
If the target's function is unknown: One might employ genetic approaches, such as CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown of the target gene. The cellular phenotype observed upon genetic perturbation of the target should phenocopy the effects of treating the cells with this compound.
Conclusion
The elucidation of the mechanism of action for a novel compound like this compound is a rigorous, multi-step process that demands a strategic and evidence-based approach. By beginning with unbiased target identification methods such as affinity chromatography and CETSA, followed by orthogonal biophysical validation of the primary hits with techniques like SPR and ITC, researchers can build a strong case for a specific molecular target. The final, crucial step of demonstrating a functional consequence in a cellular context solidifies the proposed mechanism. This layered, orthogonal validation strategy minimizes the risk of pursuing false leads and provides the robust, high-quality data necessary for advancing a compound through the drug discovery and development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. benchchem.com [benchchem.com]
- 4. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 5. Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 7. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Item - Supporting data for 'Target Deconvolution of Anticancer Compounds By Chemical Proteomics: Compound K, Erianin and Ruthenium (iii) Pyrazole Complexes as Case Studies' - HKU Data Repository - Figshare [datahub.hku.hk]
- 10. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking ADME Properties of 4-Isopropyl-1H-Pyrazole Derivatives: A Comparative Guide for Drug Discovery
Introduction: The Pivotal Role of ADME in Modern Drug Discovery
In the landscape of contemporary drug discovery, the adage "potency is not enough" has never been more resonant. The journey of a promising hit compound to a viable clinical candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of late-stage attrition.[1][2] The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a molecule dictates its bioavailability, efficacy, and safety.[3] Therefore, a proactive and early assessment of these properties is not just advantageous but essential for the efficient and cost-effective development of new therapeutics.[4][5]
Heterocyclic scaffolds are cornerstones of medicinal chemistry, with over 85% of biologically active small molecules containing at least one such ring system.[2] Among these, the pyrazole nucleus has emerged as a "privileged scaffold" due to its unique physicochemical properties and its presence in numerous FDA-approved drugs like Celecoxib, Sildenafil, and Ruxolitinib.[1][6] The 4-isopropyl-1H-pyrazole core, in particular, offers a versatile three-dimensional structure that can be strategically modified to optimize biological activity and ADME characteristics.
This guide provides a comprehensive framework for benchmarking the ADME properties of novel this compound derivatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key in vitro assays, and present a comparative analysis against other common heterocyclic scaffolds. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the lead optimization phase.
The Experimental Workflow: A Triad of Core ADME Assays
A robust initial ADME assessment hinges on a core set of in vitro assays that provide critical insights into a compound's likely in vivo behavior. For our this compound series, we will focus on three fundamental pillars of ADME profiling: metabolic stability, permeability, and plasma protein binding.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bioivt.com [bioivt.com]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
In the landscape of modern drug discovery, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents. Its versatility allows for facile chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive comparative analysis of the binding modes of 4-isopropyl-1H-pyrazole and its structural analogs, offering insights for researchers, scientists, and drug development professionals. We will delve into the structural intricacies of protein-ligand interactions, supported by experimental data and detailed methodologies, to elucidate the principles guiding the rational design of novel pyrazole-based therapeutics.
The Significance of the Pyrazole Moiety in Medicinal Chemistry
The 1,2-diazole five-membered ring of pyrazole offers a unique combination of features that make it an attractive scaffold in medicinal chemistry. Its two adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating crucial interactions within protein binding pockets. Furthermore, the aromatic nature of the ring provides a rigid framework for the precise positioning of various substituents, allowing for the exploration of structure-activity relationships (SAR). The introduction of different functional groups at the N1, C3, C4, and C5 positions can significantly modulate a compound's potency, selectivity, and metabolic stability.
A notable example of the successful application of the pyrazole scaffold is in the development of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Pyrazole-based compounds have been successfully designed to target the ATP-binding site of various kinases, demonstrating their potential as potent and selective therapeutic agents.
Case Study: Pyrazole-Based Inhibitors of p38α Mitogen-Activated Protein (MAP) Kinase
To illustrate the principles of pyrazole-ligand binding, we will focus on a well-characterized example: a series of pyrazole-based inhibitors of p38α MAP kinase. p38α is a key enzyme in the inflammatory response, and its inhibition is a validated therapeutic strategy for a range of inflammatory diseases.
The Core Binding Mode: Insights from X-ray Crystallography
The crystal structure of a pyrazole-based inhibitor bound to p38α MAP kinase (PDB ID: 1W7H) provides a foundational understanding of the key interactions driving binding affinity.[1] The inhibitor occupies the ATP-binding pocket, a largely hydrophobic cleft, and establishes a network of specific interactions with the surrounding amino acid residues.
The pyrazole core itself is positioned to allow its substituents to project into distinct sub-pockets. A critical interaction is often a hydrogen bond between one of the pyrazole nitrogen atoms and the backbone amide of a hinge region residue, a common feature in kinase inhibitors. The substituents at various positions on the pyrazole ring then dictate the overall potency and selectivity by engaging with different regions of the binding site.
Comparative Analysis: The Impact of Structural Modifications
The true power of the pyrazole scaffold lies in its amenability to chemical modification. By systematically altering the substituents, we can probe the specific requirements of the protein's binding site and optimize the inhibitor's properties. Let's examine the impact of modifications at key positions, drawing on established structure-activity relationship (SAR) studies of pyrazole urea-based p38 MAP kinase inhibitors.[2]
The Role of the N1-Substituent
The substituent at the N1 position of the pyrazole ring often plays a crucial role in orienting the molecule within the binding pocket and can contribute to binding affinity through various interactions.
-
Small Alkyl Groups (e.g., Isopropyl): The introduction of a small, lipophilic group like isopropyl can enhance van der Waals interactions with hydrophobic residues in the binding pocket. The branched nature of the isopropyl group can provide a better fit into specific hydrophobic pockets compared to a linear alkyl chain.
-
Aromatic Rings: Replacing the alkyl group with an aromatic ring, such as a phenyl or tolyl group, can lead to significant gains in potency. This is often due to favorable π-π stacking or π-cation interactions with aromatic residues like tyrosine or phenylalanine in the active site. The tolyl group, for instance, can provide additional hydrophobic interactions.[3]
The Influence of C3 and C5 Substituents
The C3 and C5 positions of the pyrazole ring are often directed towards different regions of the ATP binding site, and modifications here can dramatically impact both potency and selectivity.
-
Lipophilic Groups at C5: In the case of p38 MAP kinase inhibitors, a bulky lipophilic group at the C5 position, such as a tert-butyl group, is often favored. This group occupies a hydrophobic pocket, contributing significantly to the overall binding affinity. The importance of this hydrophobic interaction is highlighted by the observation that smaller or more polar substituents at this position lead to a decrease in potency.
-
Aryl Groups at C3: An aryl group at the C3 position can extend into the solvent-exposed region or interact with other parts of the protein. Modifications to this group can be used to fine-tune solubility and other pharmacokinetic properties without significantly impacting the core binding interactions.
The C4 Position: A Point of Modulation
The C4 position of the pyrazole ring is often solvent-exposed and provides an opportunity for introducing groups that can improve physicochemical properties, such as solubility, without disrupting the primary binding interactions. However, in some cases, a substituent at C4 can also form additional interactions. For instance, a hydrogen bond donor or acceptor at this position could engage with nearby polar residues.
The following table summarizes the general trends observed in the SAR of pyrazole-based p38 MAP kinase inhibitors:
| Position | Substituent Type | Impact on Binding Affinity | Rationale |
| N1 | Small Alkyl (e.g., Isopropyl) | Moderate | Enhances hydrophobic interactions. |
| Aromatic (e.g., Tolyl) | High | Facilitates π-π stacking and additional hydrophobic interactions.[3] | |
| C3 | Aryl | Variable | Can be modified to improve physicochemical properties. |
| C5 | Bulky Lipophilic (e.g., tert-Butyl) | High | Occupies a key hydrophobic pocket, crucial for high potency. |
| Small Alkyl/Polar | Low | Does not effectively fill the hydrophobic pocket. | |
| C4 | Hydrogen/Small non-polar | Neutral | Generally solvent-exposed, minimal impact on core binding. |
Visualizing the Binding Modes
To better understand the spatial relationships and key interactions, we can visualize the binding modes of different pyrazole derivatives within the p38 MAP kinase active site.
Caption: Comparative binding modes of N1-alkyl vs. N1-aryl pyrazole inhibitors.
Experimental Methodologies for Determining Binding Modes
The elucidation of protein-ligand binding modes relies on a combination of experimental and computational techniques. Below are detailed protocols for three commonly employed methods.
X-ray Crystallography: Co-crystallization Method
X-ray crystallography provides high-resolution structural information of protein-ligand complexes, revealing precise atomic interactions.
Experimental Workflow:
References
- 1. rcsb.org [rcsb.org]
- 2. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Establishing the Reproducible Biological Effects of 4-isopropyl-1H-pyrazole
Introduction: An Uncharted Territory in Pyrazole Research
The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Our focus here is on a specific, yet surprisingly under-investigated molecule: 4-isopropyl-1H-pyrazole. A thorough review of the current scientific literature reveals a critical gap – there are no published, peer-reviewed studies detailing specific biological effects of this compound. Consequently, a discussion on the reproducibility of its biological effects is premature.
This guide, therefore, pivots from a retrospective comparison to a prospective roadmap for researchers. We will provide a structured, scientifically-grounded framework for the initial investigation and establishment of reproducible biological data for this compound. This document will serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the potential of this molecule. We will leverage the known activities of structurally related pyrazole derivatives to propose a logical screening cascade, complete with detailed experimental protocols and the rationale behind them.
The Pyrazole Landscape: Inferring Potential Activities
The biological activities of pyrazole derivatives are heavily influenced by the nature and position of their substituents. While this compound itself is uncharacterized, numerous other pyrazole-containing compounds have been extensively studied. These studies provide a logical starting point for our investigation.
-
Anticancer Activity: Many pyrazole derivatives have been investigated as kinase inhibitors. For instance, a compound with a 1-isopropyl-1H-pyrazole core, 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide, was identified as a specific inhibitor of RET kinase, which is implicated in certain cancers.[3]
-
Anti-inflammatory Effects: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[4] Studies on various pyrazole derivatives have demonstrated their potential to inhibit inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes.[4]
-
Antimicrobial Properties: Certain pyrazole derivatives have shown efficacy against various bacterial and fungal strains.[5]
Based on this landscape, a primary investigation into the biological effects of this compound should logically commence with screening for anticancer, anti-inflammatory, and antimicrobial activities.
Proposed Experimental Workflow for Initial Screening
To ensure the generation of robust and reproducible data from the outset, a systematic experimental workflow is essential. The following diagram illustrates a proposed screening cascade for this compound.
Caption: Proposed workflow for the initial biological characterization of this compound.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for key initial experiments. These protocols are designed with self-validating systems to ensure the trustworthiness of the data.
General Cytotoxicity Assessment: MTT Assay
Rationale: Before assessing specific biological activities, it is crucial to determine the general cytotoxicity of this compound on a mammalian cell line. This will establish a concentration range for subsequent cell-based assays where the compound is not overtly toxic. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity.
Protocol:
-
Cell Culture: Culture Vero cells (or another suitable non-cancerous cell line) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% in all wells.
-
Treatment: Replace the medium in the wells with the medium containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the CC50 (50% cytotoxic concentration).
| Parameter | Description | Self-Validating Control |
| Vehicle Control | Cells treated with the same concentration of DMSO as the highest concentration of the compound. | Ensures that the vehicle itself is not causing cytotoxicity. |
| Untreated Control | Cells in culture medium only. | Represents 100% cell viability. |
| Positive Control | A known cytotoxic agent (e.g., doxorubicin). | Confirms that the assay is working correctly. |
Anticancer Activity: Sulforhodamine B (SRB) Assay
Rationale: The SRB assay is a cell-based assay used for screening potential anticancer drugs. It measures cell density by quantifying cellular protein content. This assay is often used in large-scale screenings like the NCI-60 human tumor cell line screen.
Protocol:
-
Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at appropriate densities and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound as described in the MTT assay protocol.
-
Incubation: Incubate for 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly rinse the plates once with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (50% growth inhibition) for each cell line.
| Parameter | Description | Self-Validating Control |
| Vehicle Control | Cells treated with DMSO. | Establishes baseline growth. |
| Positive Control | A known anticancer drug (e.g., cisplatin). | Validates the sensitivity of the cell lines and the assay. |
| T0 Control | A plate fixed at the time of drug addition. | Represents the cell count at the start of the experiment, allowing for differentiation between cytostatic and cytotoxic effects. |
Anti-inflammatory Activity: COX-1/COX-2 Inhibition Assay
Rationale: Many pyrazole-based NSAIDs function by inhibiting cyclooxygenase (COX) enzymes. A cell-free enzymatic assay is a direct way to assess the inhibitory potential of this compound on these key inflammatory enzymes.
Protocol:
-
Reagents: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and a colorimetric COX inhibitor screening assay kit.
-
Compound Preparation: Prepare various concentrations of this compound in the appropriate assay buffer.
-
Assay Procedure (as per kit instructions):
-
Add the reaction buffer, heme, and the test compound or a known inhibitor (positive control) to the wells of a 96-well plate.
-
Add COX-1 or COX-2 enzyme to the respective wells and incubate for a specified time at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a short period to allow for prostaglandin G2 production.
-
Add a colorimetric substrate that reacts with the peroxidase component of the COX enzyme.
-
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol.
-
Data Analysis: Calculate the percentage of COX-1 and COX-2 inhibition for each concentration of the test compound. Determine the IC50 values.
| Parameter | Description | Self-Validating Control |
| No-Enzyme Control | Reaction mixture without the COX enzyme. | Corrects for background absorbance. |
| Positive Controls | A selective COX-1 inhibitor (e.g., SC-560) and a selective COX-2 inhibitor (e.g., celecoxib). | Confirms the differential activity of the enzymes and the validity of the assay. |
| No-Inhibitor Control | Reaction with the enzyme but without any inhibitor. | Represents 100% enzyme activity. |
Potential Signaling Pathways and Mechanisms
Should this compound show promising activity in the primary screens, subsequent mechanism-of-action studies would be warranted. Based on the known activities of other pyrazoles, the following pathways could be investigated.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 1-isopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine [smolecule.com]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
Safety Operating Guide
A Guide to the Proper Disposal of 4-isopropyl-1H-pyrazole: Ensuring Safety and Compliance
Hazard Assessment and Chemical Profile
A thorough understanding of a compound's potential hazards is the foundation of safe disposal. In the absence of a dedicated SDS for 4-isopropyl-1H-pyrazole, a conservative approach is necessary, informed by data from closely related compounds.
Inferred Hazards from Analogous Compounds:
Data from this compound hydrochloride indicates that this compound is classified as Acutely Toxic (Oral, Category 3) , warranting the GHS06 pictogram (skull and crossbones) and the signal word "Danger". Additionally, the isomer 1-isopropyl-1H-pyrazole is described as a flammable liquid and vapor that can cause skin irritation, serious eye damage, and potential respiratory irritation.[1]
Based on this information, it is prudent to handle this compound as a hazardous substance with the following potential characteristics:
-
Acute Toxicity: May be harmful or fatal if swallowed.
-
Skin and Eye Irritation: May cause irritation or serious damage upon contact.
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.
-
Flammability: The potential for flammability should not be discounted, especially if in a solution with a flammable solvent.
Therefore, this compound must be managed as a hazardous waste stream. Under no circumstances should it be disposed of down the drain or in regular solid waste containers.[2][3]
Personal Protective Equipment (PPE) and Handling Precautions
Prior to handling this compound for disposal, it is imperative to wear appropriate PPE to mitigate exposure risks.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: If handling powders or creating aerosols, a NIOSH-approved respirator may be necessary.
All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to the guidelines set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5][6]
Step 1: Waste Identification and Segregation
Properly identify and segregate all waste streams containing this compound.
-
Solid Waste: This includes unused or expired pure compounds, as well as contaminated consumables such as weighing paper, pipette tips, and gloves.
-
Liquid Waste: This encompasses solutions containing this compound. It is crucial to not mix incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.[3]
Step 2: Containerization and Labeling
The integrity and clear labeling of waste containers are critical for safety and compliance.
-
Container Selection: Use a chemically compatible container with a secure, leak-proof lid. High-density polyethylene (HDPE) or glass containers are typically suitable.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the approximate concentration and any other components in the waste mixture.
Step 3: Storage
Store the sealed waste container in a designated and secure hazardous waste accumulation area. This area should be well-ventilated and away from general laboratory traffic.
Step 4: Professional Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[2] Provide them with a detailed inventory of the waste.
Spill Management
In the event of a spill, immediate and appropriate action is required.
-
Evacuate and Alert: Evacuate the immediate area and inform your supervisor and EHS department.
-
Containment: If safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, collecting the cleaning materials as hazardous waste.
Regulatory Framework
The disposal of laboratory chemical waste in the United States is governed by the EPA's RCRA regulations.[4][5][6] Academic and research laboratories may have the option to operate under the alternative requirements of 40 CFR Part 262, Subpart K, which are designed to be more suitable for the laboratory environment than the standard industrial regulations.[7][8][9] It is essential to be familiar with your institution's specific hazardous waste management plan and generator status (e.g., Very Small, Small, or Large Quantity Generator).[10]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Quantitative Data Summary from Analogous Compounds
| Compound Name | CAS Number | Hazard Statements | Disposal Considerations |
| This compound hydrochloride | N/A | Acute toxicity 3 (Oral) | Treat as acutely toxic hazardous waste. |
| 1-isopropyl-1H-pyrazole | 18952-87-9 | Flammable liquid and vapor, causes skin irritation, serious eye damage, may cause respiratory irritation.[1] | Dispose of as flammable and irritant hazardous waste. |
| Pyrazole (general) | 288-13-1 | Harmful if swallowed, toxic in contact with skin, causes serious eye damage.[2] | Do not let product enter drains; dispose of properly.[2] |
This guide provides a comprehensive framework for the safe and compliant disposal of this compound. By adhering to these procedures, researchers and laboratory personnel can minimize risks and ensure environmental responsibility. Always consult your institution's specific safety and disposal protocols and the most current regulatory requirements.
References
- 1. 1-isopropyl-1H-pyrazole | C6H10N2 | CID 13469816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. RCRA: Resource Conservation & Recovery Act - HAZCHEM [hazchem.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 9. epa.gov [epa.gov]
- 10. MedicalLab Management Magazine [medlabmag.com]
Essential Safety and Operational Guide for Handling 4-isopropyl-1H-pyrazole
This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 4-isopropyl-1H-pyrazole. As researchers and drug development professionals, our primary responsibility extends beyond achieving scientific breakthroughs to ensuring a safe and secure laboratory environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and technical excellence.
Hazard Assessment: Understanding the Risks of this compound
While a specific, comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, a robust safety protocol can be developed by examining data from structurally similar compounds, such as pyrazole and its various derivatives.[1][2] The pyrazole ring system is a common motif in pharmacologically active compounds, and as such, these molecules should always be handled with care.[3]
Based on aggregated data from analogous chemicals, this compound should be treated as a substance with the following potential hazards:
-
Skin Corrosion/Irritation : Expected to cause skin irritation.[4][6]
-
Serious Eye Damage/Irritation : Poses a risk of serious eye irritation or damage.[4][6]
-
Respiratory Irritation : Inhalation of dust or vapors may cause respiratory tract irritation.[7][8]
The causality for these hazards lies in the chemical's ability to interact with biological tissues. Skin and eye irritation likely stem from the compound's ability to disrupt cell membranes or proteins upon contact. If ingested, its metabolic pathway is unknown, necessitating the assumption of toxicity. Therefore, the cornerstone of our safety protocol is the principle of minimized exposure, a fundamental tenet of prudent laboratory practice.[9]
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and most personal line of defense against chemical exposure.[10] All PPE must be inspected for integrity before each use and removed promptly if contaminated.[11]
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory to protect against splashes.[4][12] A full-face shield should be worn over goggles when handling larger quantities (>50g) or when there is a significant risk of splashing.[9] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are a suitable initial choice for incidental contact.[13] For prolonged handling or immersion, consult the glove manufacturer’s resistance chart. Always use proper glove removal technique to avoid contaminating your skin.[14] Contaminated gloves must be disposed of as hazardous waste.[1] |
| Body | Laboratory Coat & Closed-Toed Shoes | A long-sleeved, flame-resistant lab coat provides a critical barrier against spills.[13] Shoes must be fully enclosed and made of a non-porous material to protect against spills and broken glass.[15] |
| Respiratory | Use in a Ventilated Area / Respirator | All handling of solid this compound or its solutions must be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors.[11] If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge is required.[1] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a systematic workflow is essential for minimizing risk. The following protocol outlines the key stages of handling this compound safely.
Pre-Operational Checkout
-
Verify Engineering Controls : Confirm that the chemical fume hood has a valid certification and is functioning correctly. Ensure that an eyewash station and safety shower are accessible and unobstructed.[4][8]
-
Assemble Materials : Gather all necessary chemicals, equipment, and waste containers before beginning the experiment to minimize movement in and out of the work area.
-
Don PPE : Put on all required PPE as detailed in the table above. Ensure a proper fit.
Handling and Experimental Use
-
Weighing and Transfer : Conduct all weighing and transfers of solid this compound within the chemical fume hood to contain any dust. Use a spatula and weighing paper; clean up any spills immediately.
-
Solution Preparation : When dissolving the compound, add the solid slowly to the solvent to avoid splashing. If the process is exothermic, use an ice bath for cooling.
-
During Reaction : Keep the reaction vessel closed or under a condenser to prevent the release of vapors. The entire apparatus should be situated well within the fume hood.[11]
Post-Operational Cleanup
-
Quenching and Workup : If applicable, quench the reaction carefully within the fume hood.
-
Decontamination : Decontaminate all glassware and equipment that came into contact with the chemical. A standard laboratory detergent wash is typically sufficient, followed by appropriate rinsing.
-
Doff PPE : Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination. Never wear gloves outside the immediate work area.[9]
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[11]
Caption: A logical workflow for the safe handling of this compound.
Spill and Emergency Procedures
Immediate and correct action during an emergency can significantly mitigate harm.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[16][17] Seek medical attention if irritation develops or persists.[4]
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[16]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]
-
Minor Spill (in fume hood) : Absorb the spill with an inert material (e.g., vermiculite, sand). Scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.[7]
-
Major Spill : Evacuate the immediate area and alert laboratory personnel and your institution's Environmental Health & Safety (EHS) department.
Disposal Plan: Responsible Waste Management
Improper disposal of chemical waste poses a significant environmental and safety risk.[3] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[2][4]
-
Waste Segregation : All materials contaminated with this compound, including gloves, weighing papers, and absorbent materials from spills, must be collected as solid hazardous waste.[3]
-
Containerization : Use a dedicated, sealable, and clearly labeled hazardous waste container.[2] The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantities of the contents.[3]
-
Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Pickup and Disposal : Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department. They will ensure disposal is carried out in compliance with all local, state, and federal regulations.[4][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. 1-isopropyl-1H-pyrazole | C6H10N2 | CID 13469816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. csub.edu [csub.edu]
- 16. 4-AMINO-1-ISOPROPYL-1H-PYRAZOLE - Safety Data Sheet [chemicalbook.com]
- 17. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
